Arformoterol maleate
Description
Properties
CAS No. |
1254575-18-2 |
|---|---|
Molecular Formula |
C23H28N2O8 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide |
InChI |
InChI=1S/C19H24N2O4.C4H4O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,19+;/m1./s1 |
InChI Key |
ZDUPYZMAPCZGJO-QVVSPZKGSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Arformoterol Maleate |
Origin of Product |
United States |
Foundational & Exploratory
Arformoterol's Impact on Cyclic AMP Levels in Airway Smooth Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arformoterol, the (R,R)-enantiomer of formoterol, is a long-acting beta-2 adrenergic agonist (LABA) pivotal in the management of chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is primarily attributed to its ability to induce bronchodilation through the relaxation of airway smooth muscle (ASM). This technical guide provides an in-depth analysis of the core mechanism of Arformoterol's action: the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels in ASM cells. This document details the signaling cascade, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.
Introduction
Bronchoconstriction, a hallmark of obstructive airway diseases, is largely mediated by the contraction of airway smooth muscle. Beta-2 adrenergic receptor agonists are a cornerstone of therapy, and Arformoterol is a potent and selective agent in this class.[1] It exerts its effects by binding to β2-adrenergic receptors on the surface of ASM cells, initiating a signaling cascade that results in muscle relaxation. A critical component of this pathway is the second messenger molecule, cyclic AMP. Understanding the dynamics of Arformoterol-induced cAMP synthesis, degradation, and downstream signaling is crucial for the development of novel and improved therapeutics for respiratory diseases.
The Arformoterol-cAMP Signaling Pathway
Arformoterol's mechanism of action is centered on the G-protein coupled receptor (GPCR) signaling pathway. The binding of Arformoterol to the β2-adrenergic receptor on ASM cells triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[2] The activated alpha subunit of the Gs protein (Gαs) dissociates and stimulates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP.[2]
This elevation in intracellular cAMP is the central event in the signaling cascade.[2] cAMP then acts as a second messenger, activating downstream effectors, most notably Protein Kinase A (PKA).[3] PKA, in turn, phosphorylates a variety of intracellular proteins, leading to a decrease in intracellular calcium concentrations and a reduction in the activity of myosin light chain kinase (MLCK). The net effect of these events is the relaxation of the airway smooth muscle, resulting in bronchodilation.
Quantitative Analysis of Arformoterol's Effects on cAMP Levels
Time-Course of cAMP Production
Studies on formoterol in HASM cells have demonstrated a rapid and transient increase in intracellular cAMP levels following stimulation. One study using a radioimmunoassay to measure cAMP showed that stimulation with formoterol (100 nM) resulted in a peak of cAMP accumulation within 5 minutes, which then declined to a sustained level above baseline.
Table 1: Time-Course of Formoterol-Induced cAMP Accumulation in HASM Cells
| Time (minutes) | cAMP Accumulation (Fold increase over basal) |
| 0 | 1 |
| 2 | ~15 |
| 5 | ~25 |
| 10 | ~15 |
| 20 | ~10 |
| 30 | ~8 |
Note: Data is estimated from graphical representations in published literature and serves as an illustrative example.
Dose-Response and Potency
The potency of a β2-agonist is often expressed as its half-maximal effective concentration (EC50) for cAMP accumulation. While specific EC50 values for Arformoterol in HASM cells are not available, studies in other cell types, such as Chinese Hamster Ovary (CHO) cells expressing the human β2-adrenergic receptor, have been conducted for formoterol.
Table 2: Potency of Formoterol in cAMP Accumulation Assays (CHO Cells)
| Compound | pEC50 (-log EC50, M) | Relative Efficacy (% of Isoprenaline) |
| Formoterol | 8.1 ± 0.1 | 97 ± 5 |
pEC50 is the negative logarithm of the EC50 value. Data from studies on CHO cells expressing the β2-adrenergic receptor.
Given that Arformoterol is the active enantiomer, its EC50 for cAMP production in HASM cells is expected to be lower (and therefore pEC50 higher) than that of racemic formoterol.
Experimental Protocols
Accurate quantification of intracellular cAMP levels and assessment of downstream signaling are critical for studying the effects of Arformoterol. The following are detailed methodologies for key experiments.
Measurement of Intracellular cAMP Levels using Competitive ELISA
This protocol outlines a common method for quantifying intracellular cAMP concentrations in cultured HASM cells following treatment with Arformoterol.
Materials:
-
Human Airway Smooth Muscle (HASM) cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Arformoterol tartrate
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
0.1 M HCl
-
cAMP competitive ELISA kit
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Culture: Culture HASM cells in appropriate flasks or plates until they reach 80-90% confluency.
-
Serum Starvation: Prior to the experiment, serum-starve the cells for 24 hours to minimize basal signaling activity.
-
Pre-treatment with PDE Inhibitor: Incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes at 37°C to prevent the degradation of cAMP.
-
Arformoterol Stimulation: Treat the cells with varying concentrations of Arformoterol (e.g., 10⁻¹² M to 10⁻⁶ M) for a specified time (e.g., 10 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the medium and lyse the cells by adding 0.1 M HCl. Incubate for 10 minutes at room temperature.
-
Sample Collection: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at 600 x g for 10 minutes to pellet cellular debris.
-
cAMP Quantification: Perform the competitive cAMP ELISA on the supernatant according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the cAMP concentration in each sample. Plot the cAMP concentration against the log of the Arformoterol concentration to determine the dose-response curve and calculate the EC50 value.
Assessment of PKA Activation via Western Blot for Phospho-VASP
Activation of PKA by cAMP leads to the phosphorylation of its downstream targets. Vasodilator-stimulated phosphoprotein (VASP) is a well-established substrate of PKA. Measuring the level of phosphorylated VASP (p-VASP) can serve as an indicator of PKA activity.
Materials:
-
HASM cells
-
Arformoterol tartrate
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VASP (Ser157) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture and treat HASM cells with Arformoterol as described in the cAMP measurement protocol.
-
Cell Lysis: Lyse the cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-VASP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total VASP antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for phospho-VASP and total VASP. Express the results as the ratio of phospho-VASP to total VASP.
Conclusion
Arformoterol's primary mechanism of action in inducing bronchodilation is through the elevation of intracellular cAMP levels in airway smooth muscle cells. This is initiated by the activation of the β2-adrenergic receptor and adenylyl cyclase, leading to the production of cAMP. The subsequent activation of PKA and phosphorylation of downstream targets ultimately results in muscle relaxation. While specific quantitative data for Arformoterol's direct effect on cAMP levels in HASM cells is an area for further research, the methodologies outlined in this guide provide a robust framework for such investigations. A thorough understanding of this signaling pathway is paramount for the continued development of effective therapies for obstructive airway diseases.
References
- 1. Autocrine regulation of airway smooth muscle contraction by diacylglycerol kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Agonist-mediated Relaxation of Airway Smooth Muscle Is Protein Kinase A-dependent - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Properties of Arformoterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arformoterol, the (R,R)-enantiomer of formoterol, is a long-acting beta2-adrenergic agonist (LABA) utilized primarily for its bronchodilatory effects in the management of chronic obstructive pulmonary disease (COPD). Beyond its established role in smooth muscle relaxation, a growing body of in vitro evidence suggests that Arformoterol possesses significant anti-inflammatory properties. These effects are attributed to its action as a beta2-adrenergic agonist, which leads to an increase in intracellular cyclic AMP (cAMP) and subsequent modulation of pro-inflammatory signaling pathways. This technical guide provides an in-depth overview of the in vitro studies investigating the anti-inflammatory effects of Arformoterol, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms. While much of the detailed in vitro research has been conducted on the racemic mixture, formoterol, this guide will focus on the findings pertinent to Arformoterol and will distinguish between the two where the data originates from studies on the racemate. Preclinical studies have suggested that Arformoterol may have more potent bronchodilator and anti-inflammatory properties than racemic formoterol.[1][2]
Core Mechanism of Action
Arformoterol exerts its effects by binding to beta2-adrenergic receptors on the surface of various cell types, including immune and structural cells within the airways. This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP. The elevation of intracellular cAMP is the primary driver of the downstream anti-inflammatory effects.
References
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Arformoterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arformoterol is a long-acting beta-2 adrenergic agonist (LABA) utilized in the management of chronic obstructive pulmonary disease (COPD). It is the (R,R)-enantiomer of formoterol and functions as a potent bronchodilator. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological characteristics of arformoterol, with a focus on its interaction with the β2-adrenergic receptor. While the maleate salt was specified, the vast majority of publicly available data pertains to the tartrate salt. Therefore, where salt-specific data is provided, it will be for arformoterol tartrate.
Molecular Structure and Chemical Identity
Arformoterol is a chiral molecule with two stereocenters, both in the (R) configuration. This specific stereochemistry is crucial for its high affinity and selectivity for the β2-adrenergic receptor.
Table 1: Molecular and Chemical Identity of Arformoterol and its Tartrate Salt
| Identifier | Value |
| IUPAC Name | N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide[1] |
| Stereochemistry | (R,R)-enantiomer |
| Arformoterol Base Chemical Formula | C₁₉H₂₄N₂O₄[2][3][4] |
| Arformoterol Base Molecular Weight | 344.41 g/mol [3] |
| Arformoterol Base CAS Number | 67346-49-0 |
| Arformoterol Tartrate Chemical Formula | C₁₉H₂₄N₂O₄ • C₄H₆O₆ |
| Arformoterol Tartrate Molecular Weight | 494.49 g/mol |
| Arformoterol Tartrate CAS Number | 200815-49-2 |
| SMILES String (Arformoterol Base) | C--INVALID-LINK--NC--INVALID-LINK--C2=CC(=C(C=C2)O)NC=O |
Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Physicochemical Properties of Arformoterol
| Property | Value | Source |
| Physical Form | White to off-white solid (tartrate salt) | Sigma-Aldrich |
| pKa (Strongest Acidic) | 9.8 (predicted) | ChemAxon |
| pKa (Strongest Basic) | 8.8 (predicted) | ChemAxon |
| logP | 1.8 (predicted) | XLogP3 |
| Solubility (Tartrate Salt) | Slightly soluble in water | DailyMed |
Pharmacological Properties
Signaling Pathway of Arformoterol
Upon binding to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), arformoterol initiates a downstream signaling cascade that leads to bronchodilation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological activity of β2-adrenergic receptor agonists like arformoterol.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human β2-adrenergic receptor are prepared from cultured cells (e.g., HEK293 or CHO cells) by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.
-
Incubation: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled arformoterol. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of arformoterol that inhibits 50% of the specific binding of the radioligand (IC50).
-
Ki Calculation: The binding affinity (Ki) of arformoterol is calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate the production of cyclic adenosine monophosphate (cAMP), a second messenger in the β2-adrenergic receptor signaling pathway, to determine its potency (EC50) and efficacy.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the human β2-adrenergic receptor are cultured in appropriate media and seeded into multi-well plates.
-
Agonist Stimulation: The cells are then treated with increasing concentrations of arformoterol. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a variety of commercially available kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or other competitive immunoassay formats.
-
Data Analysis: A dose-response curve is generated by plotting the measured cAMP levels against the logarithm of the arformoterol concentration.
-
EC50 Determination: The potency of arformoterol is determined by calculating the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response. The maximal response (Emax) provides a measure of the agonist's efficacy.
Conclusion
Arformoterol is a highly potent and selective β2-adrenergic receptor agonist with a well-defined molecular structure and stereochemistry that are critical for its pharmacological activity. Its primary mechanism of action involves the activation of the β2-adrenergic receptor, leading to an increase in intracellular cAMP and subsequent bronchodilation. The experimental protocols outlined in this guide provide a framework for the detailed characterization of arformoterol and other β2-adrenergic agonists, which is essential for drug discovery and development in the field of respiratory medicine. While specific data for arformoterol maleate is scarce, the information provided for the arformoterol base and its tartrate salt offers a comprehensive understanding of this important therapeutic agent.
References
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Arformoterol in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and metabolism of arformoterol, the (R,R)-enantiomer of formoterol. Arformoterol is a long-acting beta-2 adrenergic agonist used for the long-term maintenance treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD).[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical models is crucial for predicting its behavior in humans and ensuring its safety and efficacy.
Pharmacokinetics
Preclinical studies, primarily in rats and dogs, have been instrumental in characterizing the pharmacokinetic profile of arformoterol. Following inhalation, the intended route of administration, arformoterol is rapidly absorbed.
1.1. Absorption
After inhalation administration to mice, rats, or dogs, arformoterol is absorbed quickly, with peak plasma concentrations typically reached in under an hour.[3] A study in Sprague-Dawley rats that received a nebulized infusion solution of arformoterol tartrate showed that the drug is rapidly distributed to the lungs.[4]
1.2. Distribution
In vitro, the binding of arformoterol to human plasma proteins was found to be between 52% and 65%.[5]
1.3. Metabolism
Arformoterol undergoes extensive metabolism, primarily through direct conjugation and secondarily via O-demethylation. The main metabolic pathway is direct conjugation with glucuronic acid. The O-demethylation route is catalyzed by cytochrome P450 enzymes, specifically CYP2D6 and CYP2C19. Preclinical toxicology studies have shown findings typical of beta-agonists, such as dose-dependent increases in heart rate and decreases in blood pressure in various animal species.
1.4. Excretion
Following a single oral dose of radiolabeled arformoterol in healthy human subjects, approximately 63% of the dose was recovered in the urine and 11% in the feces within 48 hours. Over 14 days, the total recovery was 89% (67% in urine and 22% in feces), with about 1% of the dose excreted as the unchanged parent drug in the urine.
Preclinical Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of arformoterol observed in a preclinical rat model.
| Parameter | Value | Species/Model | Route of Administration | Source |
| t1/2 (half-life) | 15.55 h | Rat (lungs) | Nebulized Inhalation | |
| Cmax (peak concentration) | 16.48 ng/g | Rat (lungs) | Nebulized Inhalation | |
| AUC0-t (area under the curve) | 48.41 ng·h/g | Rat (lungs) | Nebulized Inhalation | |
| MRT0-t (mean residence time) | 5.45 h | Rat (lungs) | Nebulized Inhalation |
Metabolic Pathways
Arformoterol is metabolized through two primary pathways: direct conjugation (Phase II) and O-demethylation (Phase I). The diagram below illustrates these metabolic transformations.
Caption: Major metabolic pathways of Arformoterol.
Experimental Protocols
The methodologies employed in preclinical pharmacokinetic studies are critical for the reliability and interpretation of the data. Below is a representative experimental protocol for a pharmacokinetic study in rats.
4.1. Animal Model and Dosing
-
Species: Sprague-Dawley (SD) rats.
-
Administration: Nebulized infusion solution of arformoterol tartrate.
-
Objective: To determine the drug concentration in lung tissue over time.
4.2. Sample Collection and Preparation
-
Matrix: Lung tissue samples.
-
Time Points: Samples are collected at various time points post-administration to characterize the concentration-time profile.
-
Preparation: Biological samples require preparation, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte of interest from matrix components that could interfere with analysis.
4.3. Bioanalytical Method
A validated analytical method is essential for the accurate quantification of arformoterol in biological matrices.
-
Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a common and highly sensitive method used for this purpose.
-
Validation: The method must be validated for linearity, accuracy, precision, repeatability, and limits of detection (LOD) and quantification (LOQ).
The workflow for a typical preclinical pharmacokinetic study is illustrated below.
Caption: General workflow for a preclinical pharmacokinetic study.
Conclusion
The preclinical evaluation of arformoterol has established a clear understanding of its pharmacokinetic and metabolic profile. It is characterized by rapid absorption after inhalation, moderate plasma protein binding, and extensive metabolism primarily through glucuronidation with a secondary O-demethylation pathway. These findings from animal models have been foundational for the successful clinical development and use of arformoterol in the management of COPD.
References
Discovery and development of Arformoterol as a respiratory therapeutic
Abstract
Arformoterol, the (R,R)-enantiomer of formoterol, is a long-acting beta2-adrenergic agonist (LABA) indicated for the maintenance treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema.[1][2] Its development was driven by the stereoselective activity of formoterol, with arformoterol being the pharmacologically active enantiomer. This guide provides a detailed overview of the discovery, mechanism of action, preclinical and clinical development of arformoterol.
Discovery and Rationale for Development
Formoterol, a widely used LABA, exists as a racemic mixture of two enantiomers: (R,R)-formoterol and (S,S)-formoterol.[3] Preclinical studies revealed that the bronchodilatory effects of racemic formoterol are almost exclusively due to the (R,R)-enantiomer.[4] The (S,S)-enantiomer is approximately 1,000-fold less potent as a β2-agonist than the (R,R)-enantiomer.[4] This significant difference in potency provided a strong rationale for the development of the single, active enantiomer, arformoterol, with the aim of providing a more targeted and potentially safer therapeutic agent. Arformoterol has been shown to be approximately twice as potent as racemic formoterol. The development of arformoterol was undertaken by Sepracor Inc. (now Sunovion Pharmaceuticals Inc.).
Mechanism of Action
Arformoterol is a selective β2-adrenergic receptor agonist. Its primary mechanism of action is the stimulation of intracellular adenylyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). The increased levels of intracellular cAMP lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation. This helps to alleviate the bronchoconstriction characteristic of COPD. In addition to its bronchodilatory effects, in vitro studies have shown that arformoterol can inhibit the release of inflammatory mediators from mast cells, such as histamine and leukotrienes.
Signaling Pathway
The binding of arformoterol to the β2-adrenergic receptor on the surface of airway smooth muscle cells initiates a G-protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, increased cAMP production, and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and ultimately, smooth muscle relaxation and bronchodilation.
Preclinical Development
Preclinical studies with arformoterol demonstrated its potent and selective β2-agonist activity. In vitro studies confirmed its high affinity for the β2-adrenergic receptor and its ability to stimulate cAMP production. Animal pharmacology studies showed dose-dependent increases in heart rate and decreases in blood pressure, which are typical effects of beta-agonists. Toxicology studies in various animal species revealed cardiovascular effects at high doses, including arrhythmias and myocardial necrosis when co-administered with methylxanthines. Arformoterol was found to be non-mutagenic and non-clastogenic.
Preclinical Data Summary
| Parameter | Value | Species/System |
| Relative Potency | (R,R)-enantiomer is ~1000-fold more potent than (S,S)-enantiomer | In vitro β2-agonist activity |
| Receptor Selectivity | Preferential binding to β2-adrenergic receptors | In vitro and in vivo binding studies |
| Carcinogenicity | Tumor findings in mice consistent with β2-agonists; NOAEL identified in rats | 2-year carcinogenicity studies |
| Reproductive Toxicity | Teratogenic effects observed in rats and rabbits | Reproductive toxicology studies |
Clinical Development
The clinical development program for arformoterol included dose-ranging studies, pivotal 12-week efficacy and safety studies, and a one-year long-term safety study. These trials were designed to evaluate the efficacy, safety, and tolerability of nebulized arformoterol in patients with moderate to severe COPD.
Experimental Workflow: From Preclinical to Approval
Clinical Trial Protocols
The pivotal clinical trials were multicenter, randomized, double-blind, placebo- and active-controlled studies.
-
Patient Population: Patients aged 35 years or older with a clinical diagnosis of non-asthmatic COPD, a smoking history of at least 15 pack-years, and specific baseline lung function criteria (e.g., FEV1 ≤ 65% predicted).
-
Interventions: Patients were randomized to receive nebulized arformoterol (e.g., 15 mcg twice daily, 25 mcg twice daily, or 50 mcg once daily), nebulized placebo, or an active comparator such as salmeterol metered-dose inhaler (42 mcg twice daily).
-
Primary Endpoint: The primary efficacy endpoint was typically the change from baseline in trough forced expiratory volume in 1 second (FEV1) over the 12-week treatment period.
-
Secondary Endpoints: Secondary endpoints included other pulmonary function tests, dyspnea scores (e.g., Transitional Dyspnea Index), and health status questionnaires (e.g., St. George's Respiratory Questionnaire).
-
Safety Assessments: Safety was monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Clinical Trial Data Summary
| Study Phase | Key Findings |
| Phase II (Dose-Ranging) | Arformoterol administered twice daily showed a numerically superior response compared to once-daily dosing. |
| Phase III (Pivotal Trials) | Arformoterol (15 mcg twice daily) demonstrated statistically significant improvements in trough FEV1 compared to placebo. The median time to a 10% improvement in FEV1 was 3-13 minutes with arformoterol. |
| Long-Term Safety (1-Year) | Arformoterol was well-tolerated over one year, with a safety profile comparable to other LABAs. It showed a 40% lower risk of respiratory death or COPD exacerbation-related hospitalization compared to placebo. |
Pharmacokinetic Profile
| Parameter | Value | Population |
| Tmax (Time to Peak Plasma Concentration) | ~0.5 hours | COPD Patients |
| Cmax (Mean Peak Plasma Concentration) | 4.3 pg/mL | COPD Patients (after 14 days of twice-daily dosing) |
| AUC0-12h (Area Under the Curve) | 34.5 pg*hr/mL | COPD Patients (after 14 days of twice-daily dosing) |
| Protein Binding | 52-65% | In vitro |
| Half-life | 26 hours | N/A |
| Metabolism | Primarily by direct glucuronidation | Healthy Subjects |
| Excretion | 67% in urine, 22% in feces | Healthy Subjects |
Regulatory Approval and Post-Marketing
Arformoterol tartrate inhalation solution (brand name Brovana) was first approved by the U.S. Food and Drug Administration (FDA) on October 6, 2006, for the long-term, twice-daily maintenance treatment of bronchoconstriction in patients with COPD. It is administered via nebulization. Generic versions of arformoterol tartrate inhalation solution have also been approved. Post-approval commitments included further evaluation of the long-term safety of arformoterol in the COPD population.
Conclusion
The development of arformoterol represents a successful application of stereoselective pharmacology to improve upon an existing racemic drug. By isolating the active (R,R)-enantiomer of formoterol, a potent and effective long-acting β2-agonist was developed for the management of COPD. Its unique nebulized formulation provides an important therapeutic option for patients who may have difficulty with handheld inhalers. Clinical trials have established its efficacy in improving lung function and its long-term safety profile in the target patient population.
References
Methodological & Application
Application Note: A Robust HPLC-UV Method for the Quantification of Arformoterol in Pharmaceutical Formulations
Abstract
This application note describes a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Arformoterol in pharmaceutical dosage forms. The method utilizes a C18 column with a mobile phase composed of a phosphate buffer and acetonitrile, with UV detection at 215 nm. This method has been developed and is presented here as a comprehensive protocol for researchers, scientists, and drug development professionals. All quantitative data and experimental procedures are detailed to facilitate straightforward implementation.
Introduction
Arformoterol is a long-acting beta-2 adrenergic agonist used for the maintenance treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD).[1][2] It is the (R,R)-enantiomer of formoterol and possesses twofold greater potency than the racemic mixture.[2][3] Accurate and reliable analytical methods are crucial for the quality control and formulation development of Arformoterol products. This application note provides a detailed protocol for an HPLC-UV method suitable for this purpose.
Physicochemical Properties of Arformoterol
A summary of the key physicochemical properties of Arformoterol is provided in Table 1. This information is essential for understanding the chromatographic behavior of the molecule and for method development.
Table 1: Physicochemical Properties of Arformoterol
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₄N₂O₄ | [4] |
| Molecular Weight | 344.4 g/mol | |
| pKa (Strongest Acidic) | 8.61 | |
| pKa (Strongest Basic) | 9.81 | |
| Water Solubility | Slightly soluble | |
| UV Absorbance Maximum (λmax) | 215 nm |
HPLC Method Parameters
The developed HPLC method parameters are summarized in Table 2. These conditions were optimized to provide good peak shape, resolution, and a reasonable run time.
Table 2: Optimized HPLC Method Parameters
| Parameter | Condition | Reference |
| Stationary Phase | Agilent C18 (150mm x 4.6mm, 5 µm) | |
| Mobile Phase | 0.01N Potassium dihydrogen orthophosphate : Acetonitrile (60:40 v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 215 nm | |
| Column Temperature | 30°C | |
| Injection Volume | 20 µL | |
| Diluent | Mobile Phase |
Experimental Protocol
This section provides a detailed step-by-step protocol for the quantification of Arformoterol using the developed HPLC method.
Materials and Reagents
-
Arformoterol Tartrate reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen orthophosphate (AR grade)
-
Orthophosphoric acid (for pH adjustment)
-
Water (HPLC grade)
-
Pharmaceutical dosage form containing Arformoterol
-
0.45 µm nylon syringe filters
Preparation of Solutions
2.1. Preparation of 0.01N Potassium Dihydrogen Orthophosphate Buffer:
- Accurately weigh 1.36 g of Potassium dihydrogen orthophosphate and dissolve it in 1000 mL of HPLC grade water.
- Adjust the pH of the buffer to 3.0 with diluted orthophosphoric acid.
- Filter the buffer solution through a 0.45 µm membrane filter.
2.2. Preparation of Mobile Phase:
- Mix the 0.01N Potassium dihydrogen orthophosphate buffer and acetonitrile in a ratio of 60:40 (v/v).
- Degas the mobile phase by sonication for 15-20 minutes.
2.3. Preparation of Standard Stock Solution (e.g., 30 µg/mL):
- Accurately weigh approximately 1.5 mg of Arformoterol Tartrate reference standard and transfer it to a 50 mL volumetric flask.
- Add about 3/4th of the diluent (mobile phase) and sonicate for 10 minutes to dissolve.
- Make up the volume to 50 mL with the diluent.
2.4. Preparation of Working Standard Solutions:
- Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 0.75, 1.5, 3, 4.5, 6 µg/mL).
2.5. Preparation of Sample Solution (from a 15 mcg/2mL inhalation solution):
- Pool the contents of 10 vials of the Arformoterol inhalation solution into a 25 mL volumetric flask.
- Add 5 mL of diluent and sonicate for 20 minutes.
- Make up the volume to 25 mL with the diluent. This results in a stock solution of approximately 6 µg/mL of Arformoterol.
- Filter the solution through a 0.45 µm nylon syringe filter before injection.
Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (diluent), followed by the standard solutions and the sample solution.
-
Record the chromatograms and the peak areas.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the Arformoterol standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999.
-
Calculate the concentration of Arformoterol in the sample solution using the regression equation.
Method Validation Summary
The presented method was validated according to ICH guidelines. A summary of the validation parameters is provided in Table 3.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity (Range) | 25% to 150% of nominal concentration |
| Correlation Coefficient (R²) | 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.02 µg/mL |
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analytical method development and validation for Arformoterol quantification.
Caption: Workflow for Arformoterol quantification by HPLC.
Conclusion
The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of Arformoterol in pharmaceutical formulations. The detailed protocol and method parameters provide a solid foundation for routine quality control analysis and can be readily implemented in a laboratory setting.
References
Application Notes and Protocols for In Vitro Efficacy Assessment of Arformoterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arformoterol, the (R,R)-enantiomer of formoterol, is a potent and selective long-acting beta-2 adrenergic agonist (LABA) used in the management of chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is primarily mediated by the activation of beta-2 adrenergic receptors on the surface of airway smooth muscle cells. This activation initiates a signaling cascade that leads to bronchodilation. In vitro cell-based assays are crucial for characterizing the potency and efficacy of Arformoterol, providing valuable data for drug development and mechanistic studies. Preclinical studies have suggested that arformoterol is a more potent beta2-agonist than racemic formoterol.[1]
This document provides detailed protocols for three key in vitro assays to assess the efficacy of Arformoterol: a cAMP Accumulation Assay, a CRE-Luciferase Reporter Gene Assay, and a Human Bronchial Smooth Muscle Cell Contraction Assay.
Mechanism of Action: Beta-2 Adrenergic Receptor Signaling
Arformoterol binds to and activates the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). This binding stimulates the Gs alpha subunit of the G-protein, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The elevated intracellular cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to a decrease in intracellular calcium and relaxation of the airway smooth muscle, resulting in bronchodilation.[3]
Caption: Arformoterol signaling pathway.
Quantitative Efficacy Data
The following table summarizes key in vitro efficacy parameters for Arformoterol and its racemate, formoterol. This data is essential for comparing the potency and selectivity of these compounds.
| Compound | Assay | Cell Line/Tissue | Parameter | Value |
| Arformoterol | Beta-2 Adrenergic Receptor Binding | - | Potency vs. (S,S)-enantiomer | ~1,000-fold higher |
| Arformoterol | Beta-2 Adrenergic Receptor Binding | - | Potency vs. Racemic Formoterol | ~2-fold higher |
| Formoterol | Beta-2 Adrenergic Receptor Binding | Human Bronchial Membranes | pKi | 8.2 ± 0.09 |
| Formoterol | Beta-1 Adrenergic Receptor Binding | Human Cardiac Membranes | pKi | 6.25 ± 0.06 |
| Formoterol | Functional Assay (Relaxation) | Guinea Pig Tracheal Spirals | pD2 | 8.9 ± 0.03 |
| Formoterol | cAMP Accumulation | CHO cells expressing human beta-2 adrenoceptor | EC50 | Representative value in the low nanomolar range |
| Formoterol | Bronchial Smooth Muscle Relaxation | Human Bronchus | Potency vs. Salbutamol | 50-120-fold higher |
| Formoterol | Bronchial Smooth Muscle Relaxation | Human Bronchus | Potency vs. Salmeterol | 2-27-fold higher |
Note: Specific EC50 and Ki/Kd values for Arformoterol from standardized in vitro assays are not consistently reported in publicly available literature. The provided data for formoterol serves as a close reference. Arformoterol is consistently reported to be the more potent enantiomer.
Experimental Protocols
cAMP Accumulation Assay
This assay directly measures the increase in intracellular cAMP levels following stimulation of the beta-2 adrenergic receptor by Arformoterol.
Caption: cAMP accumulation assay workflow.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human beta-2 adrenergic receptor are recommended.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Arformoterol Tartrate: Prepare a stock solution in a suitable solvent (e.g., water or DMSO) and perform serial dilutions in assay buffer.
-
cAMP Detection Kit: Commercially available kits based on principles like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Seeding: Seed the CHO-K1 cells into a 96-well or 384-well white opaque plate at a density of 5,000-10,000 cells per well.
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Pre-treatment: Aspirate the culture medium and wash the cells once with assay buffer. Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes at 37°C.
-
Agonist Addition: Add serial dilutions of Arformoterol to the wells. Include a vehicle control (assay buffer with PDE inhibitor only). A typical concentration range would be from 1 pM to 1 µM.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the Arformoterol concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of Arformoterol that elicits 50% of the maximal response.
CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activation downstream of the cAMP signaling pathway. The activation of PKA leads to the phosphorylation of the cAMP Response Element Binding Protein (CREB), which binds to cAMP Response Elements (CRE) in the promoter region of target genes, driving their transcription.
Caption: CRE-Luciferase reporter assay workflow.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency.
-
Plasmids: An expression vector for the human beta-2 adrenergic receptor and a reporter plasmid containing the firefly luciferase gene under the control of a CRE-containing promoter. A control plasmid expressing Renilla luciferase can be co-transfected for normalization.
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
Culture Medium: DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Arformoterol Tartrate: Prepare a stock solution and serial dilutions in serum-free medium.
-
Luciferase Assay System: A commercial dual-luciferase reporter assay system.
Protocol:
-
Transfection: Co-transfect HEK293 cells with the beta-2 adrenergic receptor expression plasmid and the CRE-luciferase reporter plasmid (and the Renilla control plasmid) using a suitable transfection reagent according to the manufacturer's instructions.
-
Cell Seeding: After transfection, seed the cells into a 96-well white, clear-bottom plate at an appropriate density.
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for at least 4-6 hours to reduce basal signaling.
-
Agonist Stimulation: Add serial dilutions of Arformoterol to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 6 hours at 37°C to allow for gene transcription and translation of the luciferase enzyme.
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the Arformoterol concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Human Bronchial Smooth Muscle Cell Contraction Assay
This assay provides a physiologically relevant model to assess the bronchodilatory effect of Arformoterol by measuring its ability to relax pre-contracted human bronchial smooth muscle cells (HBSMCs) embedded in a collagen gel.
Caption: HBSMC contraction assay workflow.
Materials:
-
Cell Line: Primary Human Bronchial Smooth Muscle Cells (HBSMCs).
-
Culture Medium: Smooth Muscle Growth Medium (SmGM).
-
Collagen Solution: Type I collagen.
-
Contraction Medium: Serum-free basal medium.
-
Bronchoconstrictor: Histamine or acetylcholine.
-
Arformoterol Tartrate: Prepare a stock solution and serial dilutions in contraction medium.
-
24-well culture plates.
-
Imaging system: A camera or scanner to capture images of the collagen gels.
-
Image analysis software.
Protocol:
-
Cell Preparation: Culture HBSMCs in SmGM. Once confluent, detach the cells and resuspend them in contraction medium.
-
Collagen Gel Preparation: Prepare a cell-collagen mixture by combining the HBSMC suspension with a neutralized, ice-cold collagen solution.
-
Gel Polymerization: Dispense the cell-collagen mixture into 24-well plates and allow it to polymerize at 37°C for at least 30 minutes.
-
Pre-treatment: After polymerization, add contraction medium containing different concentrations of Arformoterol or a vehicle control to the wells. Incubate for a defined period (e.g., 30 minutes).
-
Contraction Induction: Add a pre-determined concentration of a bronchoconstrictor (e.g., 10 µM histamine) to induce contraction of the collagen gel.
-
Image Acquisition: At regular intervals (e.g., every 10 minutes for 1 hour), capture images of the gels.
-
Data Analysis: Use image analysis software to measure the area of the collagen gel in each well at each time point. The degree of contraction is inversely proportional to the gel area. Calculate the percentage of inhibition of contraction for each Arformoterol concentration compared to the vehicle control. Plot the inhibition of contraction against the Arformoterol concentration to determine its inhibitory potency.
Conclusion
The in vitro cell-based assays described in these application notes provide a robust framework for evaluating the efficacy of Arformoterol. The cAMP accumulation and CRE-luciferase reporter gene assays offer quantitative measures of its potency at the molecular and cellular levels, while the human bronchial smooth muscle cell contraction assay provides a more physiologically relevant assessment of its bronchodilatory effect. Consistent and reproducible data from these assays are essential for the preclinical development and characterization of Arformoterol and other beta-2 adrenergic agonists.
References
- 1. Role of arformoterol in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of drug safety and efficacy of arformoterol in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Airway Smooth Muscle in Asthma: Just a Target for Bronchodilation? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nebulized Arformoterol Delivery in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arformoterol is a long-acting beta-2 adrenergic agonist (LABA) approved for the maintenance treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD).[1] In laboratory settings, precise and reproducible nebulization techniques are crucial for in vitro and preclinical studies investigating its efficacy, safety, and delivery characteristics. These application notes provide an overview of nebulization techniques for Arformoterol, detailed experimental protocols for aerosol characterization, and methodologies for in vitro cell-based assays.
Nebulization Techniques for Arformoterol Delivery
The delivery of nebulized Arformoterol is influenced by the type of nebulizer and its operating parameters. The most common types of nebulizers used in laboratory research are jet nebulizers, ultrasonic nebulizers, and vibrating mesh nebulizers (VMNs).[2]
-
Jet Nebulizers: These devices use a compressed gas source to generate an aerosol. They are widely used but can be inefficient, with a significant residual volume of medication left in the nebulizer.[3]
-
Ultrasonic Nebulizers: These utilize a piezoelectric crystal vibrating at a high frequency to create an aerosol. They are generally quieter and more efficient than jet nebulizers.
-
Vibrating Mesh Nebulizers (VMNs): VMNs use a vibrating mesh or plate with thousands of small holes to generate a fine-particle aerosol. They are highly efficient, with minimal residual volume, and produce a consistent particle size.[3][4] Evidence suggests that VMNs can provide a greater drug delivery to the lungs compared to jet nebulizers.
The choice of nebulizer can significantly impact the delivered dose and particle size distribution of Arformoterol, thereby influencing experimental outcomes.
Quantitative Data on Arformoterol Nebulization
The following tables summarize quantitative data on the aerosol characteristics of Arformoterol delivered by different nebulizer systems.
Table 1: Comparison of Aerosol Properties of Arformoterol Inhalation Solution (15 mcg/2 mL) with Various Nebulizer/Compressor Systems
| Nebulizer System | Delivered Dose (% of Nominal) | Fine-Droplet Fraction (<5 µm) (%) | Reference |
| Pari LC Plus / Pari DURA-NEB 3000 | 23-25 | 89 | |
| Updraft II Opti-Neb | 23-25 | 93 | |
| NebuTech | 23-25 | 61 | |
| Pari LC Star | 31 | 100 | |
| Sidestream | 35 | 93 |
Table 2: Comparison of Vibrating Mesh Nebulizer (VMN) and Jet Nebulizer (JN) for General Bronchodilator Delivery
| Parameter | Vibrating Mesh Nebulizer (VMN) | Jet Nebulizer (JN) | Reference |
| Drug Deposition | Higher | Lower | |
| Residual Volume | <10% | Up to 50% | |
| Aerosol Emitted | Significantly Higher | Lower | |
| Improvement in Lung Function (FEV1, FVC) | No significant difference | No significant difference |
Experimental Protocols
Protocol 1: Preparation of Arformoterol Tartrate Solution for Nebulization
This protocol describes the preparation of Arformoterol tartrate solution for use in laboratory nebulization studies. The standard commercially available concentration is 15 mcg/2 mL.
Materials:
-
Arformoterol tartrate
-
Sterile isotonic saline solution (0.9% NaCl)
-
Citric acid and sodium citrate (for pH adjustment)
-
Sterile vials
-
Calibrated analytical balance
-
pH meter
-
Sterile filters (0.22 µm)
Procedure:
-
Calculation: Determine the required amount of Arformoterol tartrate to achieve the desired concentration (e.g., 7.5 mcg/mL).
-
Dissolution: In a sterile container, dissolve the calculated amount of Arformoterol tartrate in a portion of the sterile isotonic saline solution.
-
pH Adjustment: Adjust the pH of the solution to 5.0 using citric acid and/or sodium citrate. Monitor the pH using a calibrated pH meter.
-
Volume Adjustment: Bring the solution to the final volume with sterile isotonic saline.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile receiving container.
-
Aliquoting and Storage: Aliquot the sterile solution into sterile vials. Store refrigerated or at room temperature as per stability data. Unopened vials should be kept in a foil pouch to protect from light. An opened vial should be used immediately.
Stability Testing:
The chemical and physical stability of the prepared solution should be assessed over time. This can be done by visual inspection for precipitation or color change, pH measurement, and high-performance liquid chromatography (HPLC) to determine the concentration of Arformoterol tartrate. Studies have shown Arformoterol tartrate to be chemically and physically compatible with nebulized formulations of ipratropium bromide, acetylcysteine, and budesonide for at least 30 minutes.
Protocol 2: Aerodynamic Particle Size Distribution Analysis using Andersen Cascade Impactor (ACI)
This protocol outlines the procedure for determining the aerodynamic particle size distribution (APSD) of nebulized Arformoterol using an Andersen Cascade Impactor (ACI).
Materials:
-
Andersen Cascade Impactor (ACI)
-
Vacuum pump
-
Flow meter
-
Nebulizer and compressor system
-
Arformoterol tartrate solution (prepared as in Protocol 1)
-
Collection plates for ACI stages
-
Solvent for drug recovery (e.g., mobile phase for HPLC)
-
HPLC system for drug quantification
Procedure:
-
ACI Assembly: Assemble the ACI stages according to the manufacturer's instructions. Ensure the collection plates are clean and properly placed in each stage.
-
System Setup: Connect the nebulizer to the ACI induction port. Connect the ACI to the vacuum pump with a flow meter in line.
-
Flow Rate Calibration: Set the vacuum pump to achieve a constant flow rate of 15 L/min for nebulizer testing.
-
Nebulization: Pipette a known volume of the Arformoterol tartrate solution into the nebulizer. Turn on the compressor and the vacuum pump simultaneously and run for a predetermined time (e.g., until nebulization is complete).
-
Drug Recovery:
-
Disassemble the ACI.
-
Carefully remove each collection plate.
-
Rinse each stage, the induction port, and the filter with a known volume of the recovery solvent to collect the deposited drug.
-
-
Quantification:
-
Analyze the amount of Arformoterol in the solvent from each stage using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the mass of Arformoterol deposited on each stage.
-
Determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of the aerosol particles.
-
Calculate the Fine Particle Fraction (FPF), which is the fraction of particles with an aerodynamic diameter less than 5 µm.
-
Protocol 3: Particle Size Analysis by Laser Diffraction
This protocol provides a method for rapid particle size analysis of nebulized Arformoterol using laser diffraction.
Materials:
-
Laser diffraction particle size analyzer (e.g., Malvern Spraytec)
-
Nebulizer and compressor system
-
Arformoterol tartrate solution (prepared as in Protocol 1)
Procedure:
-
Instrument Setup:
-
Turn on the laser diffraction instrument and allow it to warm up.
-
Perform a background measurement with clean air to zero the detectors.
-
-
Nebulizer Placement: Position the nebulizer outlet in the measurement zone of the laser beam, ensuring the aerosol plume will pass directly through it.
-
Measurement Parameters: Set the data acquisition parameters, including measurement duration and data acquisition rate.
-
Nebulization and Data Acquisition:
-
Add the Arformoterol tartrate solution to the nebulizer.
-
Start the nebulizer and simultaneously begin data acquisition.
-
-
Data Analysis:
-
The instrument's software will analyze the light scattering pattern to calculate the particle size distribution.
-
Key parameters to obtain include the volume median diameter (Dv50), and the percentage of particles below a certain size (e.g., % < 5 µm).
-
The analysis is based on the Mie theory of light scattering, which requires knowledge of the refractive indices of the particles and the dispersant (air).
-
Protocol 4: In Vitro Exposure of Human Bronchial Epithelial Cells to Nebulized Arformoterol
This protocol describes a method for exposing a culture of human bronchial epithelial cells (e.g., 16HBE14o- or primary cells) at an air-liquid interface (ALI) to nebulized Arformoterol.
Materials:
-
Human bronchial epithelial cells
-
Cell culture medium (e.g., PneumaCult™-ALI Medium)
-
Transwell® inserts
-
Cell culture plates
-
Nebulizer and compressor
-
Aerosol exposure system (e.g., VITROCELL® Cloud or a custom-made device)
-
Arformoterol tartrate solution
-
Reagents for endpoint analysis (e.g., ELISA kits for cytokine measurement, reagents for cell viability assays)
Procedure:
-
Cell Culture:
-
Culture human bronchial epithelial cells on Transwell® inserts until a confluent monolayer is formed.
-
Establish an air-liquid interface (ALI) by removing the apical medium and feeding the cells from the basolateral side. Culture for several weeks to allow for differentiation.
-
-
Exposure Setup:
-
Place the Transwell® inserts containing the differentiated cell cultures into the aerosol exposure system.
-
Connect the nebulizer containing the Arformoterol solution to the exposure chamber.
-
-
Nebulization and Exposure:
-
Activate the nebulizer to generate an aerosol of Arformoterol within the exposure chamber.
-
Allow the aerosol to deposit onto the apical surface of the cells for a defined period.
-
-
Post-Exposure Incubation: After exposure, return the cells to the incubator for a specified time to allow for cellular responses to occur.
-
Endpoint Analysis:
-
Drug Deposition: The amount of Arformoterol deposited on the cells can be quantified by washing the apical surface with a solvent and analyzing the concentration by HPLC.
-
Cell Viability: Assess cell viability using assays such as MTT or LDH release.
-
Barrier Function: Measure the transepithelial electrical resistance (TEER) to assess the integrity of the epithelial barrier.
-
Inflammatory Response: Measure the release of cytokines (e.g., IL-6, IL-8) into the basolateral medium using ELISA.
-
Gene Expression: Analyze changes in gene expression of relevant markers using qRT-PCR.
-
Visualizations
Arformoterol Signaling Pathway
Arformoterol is a selective agonist for the beta-2 adrenergic receptor (β2AR), a G-protein coupled receptor. Upon binding, it initiates a signaling cascade that leads to bronchodilation.
References
- 1. Role of arformoterol in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vibrating Mesh Nebulizers for Patients with Respiratory Conditions: Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparison of the Application of Vibrating Mesh Nebulizer and Jet Nebulizer in Chronic Obstructive Pulmonary Disease: A Systematic Review and Meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Evaluating the Efficacy of Arformoterol Tartrate in Animal Models of Chronic Obstructive Pulmonary Disease (COPD): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation.[1] Preclinical evaluation of novel and existing therapies is crucial for understanding their mechanisms of action and predicting clinical efficacy. Arformoterol tartrate, the (R,R)-enantiomer of formoterol, is a long-acting beta-2 adrenergic agonist (LABA) that induces bronchodilation by relaxing airway smooth muscle.[2][3] It is approved for the long-term maintenance treatment of bronchoconstriction in patients with COPD.[4] This document provides detailed application notes and standardized protocols for evaluating the efficacy of Arformoterol tartrate in three commonly used animal models of COPD: cigarette smoke-induced, lipopolysaccharide (LPS)-induced, and elastase-induced models. While extensive clinical data on Arformoterol's efficacy exists, this guide provides protocols for preclinical assessment in established animal models, which is essential for investigating its full pharmacological profile.
Mechanism of Action of Arformoterol Tartrate
Arformoterol tartrate is a selective beta-2 adrenergic agonist.[3] Its primary mechanism of action involves the stimulation of beta-2 adrenergic receptors on the surface of airway smooth muscle cells. This activation triggers a signaling cascade that increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A, which in turn phosphorylates key intracellular proteins, resulting in the sequestration of intracellular calcium and ultimately causing relaxation of the airway smooth muscle. This bronchodilation helps to alleviate the airflow obstruction characteristic of COPD. In vitro studies have also suggested that Arformoterol may possess anti-inflammatory properties, which could be beneficial in the context of COPD.
Animal Models of COPD
The selection of an appropriate animal model is critical for studying the specific pathological features of COPD. The most widely used models include those induced by cigarette smoke, lipopolysaccharide, and elastase.
Cigarette Smoke (CS)-Induced COPD Model
This model is considered the most clinically relevant as it mimics the primary etiological factor of human COPD. Chronic exposure to cigarette smoke in rodents leads to the development of key features of COPD, including chronic inflammation, emphysema, and airway remodeling.
Lipopolysaccharide (LPS)-Induced COPD Model
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Intratracheal or intranasal administration of LPS in animals elicits an acute inflammatory response in the lungs, characterized by the influx of neutrophils and the production of pro-inflammatory cytokines, mimicking the inflammatory state of COPD exacerbations.
Elastase-Induced Emphysema Model
This model involves the intratracheal instillation of elastase, a protease that degrades elastin, a key component of the lung's extracellular matrix. This enzymatic degradation leads to the destruction of alveolar walls and the development of emphysema, a hallmark of COPD.
Experimental Protocols
The following are detailed protocols for inducing COPD in animal models and for the subsequent evaluation of Arformoterol tartrate efficacy.
General Experimental Workflow
Protocol 1: Cigarette Smoke (CS)-Induced COPD Model
1. Animal Selection:
-
Species: C57BL/6 mice or Sprague-Dawley rats.
-
Age: 8-10 weeks.
-
Sex: Male or female (note that sex-specific differences in response to CS have been reported).
2. COPD Induction:
-
Expose animals to whole-body or nose-only cigarette smoke from commercially available cigarettes.
-
Exposure Duration: 4-6 months.
-
Exposure Frequency: 1-2 hours per day, 5-7 days per week.
-
A control group should be exposed to filtered air under the same conditions.
3. Arformoterol Tartrate Administration:
-
Route of Administration: Intratracheal, intranasal, or via nebulization.
-
Dosage: A dose-ranging study should be performed. Based on clinical dosages, a starting point for mice could be in the range of 0.1-1.0 µg/kg.
-
Frequency: Once or twice daily, starting after the initial 2-3 months of CS exposure and continuing for the remainder of the study.
-
A vehicle control group (receiving the drug vehicle) should be included.
4. Efficacy Evaluation (Endpoints):
-
Lung Function: Measure airway hyperresponsiveness, lung resistance, and compliance using a plethysmography system.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF and perform total and differential cell counts (macrophages, neutrophils, lymphocytes).
-
Histopathology: Perfuse and fix lungs for histological analysis. Stain with Hematoxylin and Eosin (H&E) to assess inflammation and with periodic acid-Schiff (PAS) for mucus production. Quantify emphysema by measuring the mean linear intercept.
-
Cytokine Profiling: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in BALF or lung homogenates using ELISA or multiplex assays.
Protocol 2: Lipopolysaccharide (LPS)-Induced COPD Model
1. Animal Selection:
-
Species: BALB/c mice or Wistar rats.
-
Age: 8-10 weeks.
2. COPD Induction:
-
Administer LPS from E. coli via intratracheal or intranasal instillation.
-
Dosage: 1-5 mg/kg in a small volume of sterile saline.
-
Frequency: A single administration for an acute model or repeated administrations (e.g., twice weekly for 4-12 weeks) for a chronic inflammatory model.
-
A control group should receive sterile saline.
3. Arformoterol Tartrate Administration:
-
Route of Administration: Intratracheal or intranasal.
-
Dosage: 0.1-1.0 µg/kg.
-
Timing: Administer 1 hour before or up to 4 hours after LPS challenge for an acute model. For a chronic model, administer daily.
4. Efficacy Evaluation (Endpoints):
-
BALF Analysis: Collect BALF 24-72 hours after the final LPS administration. Perform total and differential cell counts, with a focus on neutrophil influx.
-
Lung Edema: Assess lung wet-to-dry weight ratio.
-
Histopathology: Evaluate lung sections for inflammatory cell infiltration and evidence of lung injury.
-
Cytokine Profiling: Measure inflammatory cytokine levels in BALF.
Protocol 3: Elastase-Induced Emphysema Model
1. Animal Selection:
-
Species: C57BL/6 mice.
-
Age: 8-10 weeks.
2. Emphysema Induction:
-
Administer porcine pancreatic elastase via intratracheal instillation.
-
Dosage: 0.5-1.5 U per mouse in sterile saline.
-
A control group should receive sterile saline.
3. Arformoterol Tartrate Administration:
-
Route of Administration: Intratracheal or nebulization.
-
Dosage: 0.1-1.0 µg/kg.
-
Frequency: Daily administration, starting 1 week after elastase instillation and continuing for 3-4 weeks.
4. Efficacy Evaluation (Endpoints):
-
Lung Function: Measure quasi-static pressure-volume curves to assess changes in lung compliance.
-
Histopathology: Quantify the degree of emphysema by measuring the mean linear intercept and destructive index in H&E stained lung sections.
-
BALF Analysis: While inflammation is not the primary feature of this model at later time points, BALF can be analyzed for cellular changes.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Hypothetical Efficacy of Arformoterol Tartrate in a Cigarette Smoke-Induced COPD Model in Mice
| Parameter | Control (Air + Vehicle) | CS + Vehicle | CS + Arformoterol (0.5 µg/kg) |
| Lung Function | |||
| Airway Resistance (cmH₂O·s/mL) | 0.6 ± 0.05 | 1.2 ± 0.1 | 0.8 ± 0.08# |
| Lung Compliance (mL/cmH₂O) | 0.05 ± 0.004 | 0.03 ± 0.003 | 0.04 ± 0.004# |
| BALF Cell Counts (x10⁴ cells/mL) | |||
| Total Cells | 5.2 ± 0.6 | 25.8 ± 2.1 | 15.3 ± 1.5# |
| Neutrophils | 0.1 ± 0.02 | 8.5 ± 0.9 | 4.2 ± 0.5# |
| Macrophages | 5.1 ± 0.5 | 17.1 ± 1.8 | 11.0 ± 1.2# |
| Histopathology | |||
| Mean Linear Intercept (µm) | 35 ± 3 | 65 ± 5 | 50 ± 4# |
| BALF Cytokines (pg/mL) | |||
| TNF-α | 15 ± 2 | 80 ± 9 | 45 ± 6# |
| IL-6 | 10 ± 1.5 | 65 ± 7 | 30 ± 4# |
| *p < 0.05 vs. Control; #p < 0.05 vs. CS + Vehicle. Data are presented as mean ± SEM. |
Table 2: Hypothetical Efficacy of Arformoterol Tartrate in an LPS-Induced Acute Lung Inflammation Model in Mice
| Parameter | Control (Saline + Vehicle) | LPS + Vehicle | LPS + Arformoterol (0.5 µg/kg) |
| BALF Cell Counts (x10⁵ cells/mL) | |||
| Total Cells | 0.8 ± 0.1 | 15.2 ± 1.3 | 9.5 ± 0.9# |
| Neutrophils | 0.05 ± 0.01 | 12.8 ± 1.1 | 7.1 ± 0.7# |
| Lung Wet-to-Dry Weight Ratio | 4.5 ± 0.2 | 6.8 ± 0.3 | 5.5 ± 0.2# |
| BALF Cytokines (pg/mL) | |||
| TNF-α | 20 ± 3 | 550 ± 45 | 280 ± 30# |
| IL-1β | 12 ± 2 | 320 ± 28 | 150 ± 18# |
| p < 0.05 vs. Control; #p < 0.05 vs. LPS + Vehicle. Data are presented as mean ± SEM. |
Table 3: Hypothetical Efficacy of Arformoterol Tartrate in an Elastase-Induced Emphysema Model in Mice
| Parameter | Control (Saline + Vehicle) | Elastase + Vehicle | Elastase + Arformoterol (0.5 µg/kg) |
| Lung Function | |||
| Static Compliance (mL/cmH₂O) | 0.06 ± 0.005 | 0.10 ± 0.008 | 0.08 ± 0.006# |
| Histopathology | |||
| Mean Linear Intercept (µm) | 40 ± 4 | 85 ± 7 | 68 ± 6# |
| *p < 0.05 vs. Control; #p < 0.05 vs. Elastase + Vehicle. Data are presented as mean ± SEM. |
Conclusion
The animal models and protocols described provide a robust framework for the preclinical evaluation of Arformoterol tartrate's efficacy in COPD. While the primary effect of Arformoterol is bronchodilation, these models also allow for the investigation of its potential anti-inflammatory effects. The cigarette smoke model offers the highest clinical relevance for chronic COPD, the LPS model is well-suited for studying acute inflammatory exacerbations, and the elastase model is a reliable method for assessing effects on emphysema. Consistent and standardized application of these protocols will yield valuable data to further characterize the therapeutic potential of Arformoterol tartrate in the management of COPD.
References
- 1. tobaccoinduceddiseases.org [tobaccoinduceddiseases.org]
- 2. What is the mechanism of Arformoterol Tartrate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Arformoterol tartrate in the treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced LC-MS/MS Methods for the Quantification of Arformoterol and its Metabolites in Biological Samples
Application Note and Detailed Protocols for Researchers and Drug Development Professionals
This document provides a comprehensive guide to the analysis of arformoterol, the active (R,R)-enantiomer of formoterol, and its primary metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Arformoterol is a long-acting beta2-adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD). Monitoring its levels and those of its metabolites in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development.
Introduction
Arformoterol undergoes extensive metabolism in the body, primarily through two main pathways: direct conjugation with glucuronic acid (glucuronidation) and O-desmethylation.[1][2][3] The resulting metabolites, arformoterol-glucuronide and O-desmethyl arformoterol, along with the parent drug, need to be accurately quantified to understand the drug's disposition. LC-MS/MS offers the high sensitivity and selectivity required for the determination of these analytes at the low concentrations typically found in biological fluids.
Metabolic Pathway of Arformoterol
Arformoterol is principally metabolized by UDP-glucuronosyltransferases (UGTs) to form arformoterol-glucuronide. A secondary, minor pathway involves cytochrome P450 enzymes, specifically CYP2D6 and CYP2C19, which catalyze the O-desmethylation of arformoterol to its O-desmethyl metabolite.[1][4]
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis of arformoterol and its metabolites in human plasma and urine.
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the desired limit of quantification. Solid-Phase Extraction (SPE) is recommended for cleaner extracts and lower detection limits, particularly for plasma samples. Liquid-Liquid Extraction (LLE) offers a simpler and faster alternative, which can be suitable for urine samples.
3.1.1. Solid-Phase Extraction (SPE) from Human Plasma
This protocol is adapted from methods developed for formoterol and is suitable for achieving low pg/mL quantification limits.
Materials:
-
Human plasma with K2 EDTA as anticoagulant
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonia solution (0.05% in water)
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) solution (e.g., deuterated arformoterol)
-
Mixed-mode Cation Exchange (MCX) or Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges
Protocol:
-
Sample Pre-treatment: To 200 µL of human plasma, add the internal standard.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.05% ammonia in water, followed by 1 mL of water to remove interferences.
-
Elution: Elute arformoterol and its metabolites with 0.2 mL of 10% acetonitrile in water.
-
Sample Analysis: The eluate is ready for direct injection into the LC-MS/MS system.
3.1.2. Liquid-Liquid Extraction (LLE) from Human Urine
For the analysis of total arformoterol (free and glucuronidated), an enzymatic hydrolysis step is required prior to extraction.
Materials:
-
Human urine
-
β-glucuronidase enzyme
-
Ammonium acetate buffer (pH 5.0)
-
Methyl tert-butyl ether (MTBE)
-
Internal Standard (IS) solution
-
Reconstitution solution (e.g., 50:50 methanol:water)
Protocol:
-
Enzymatic Hydrolysis (for total drug and metabolite measurement):
-
To 1 mL of urine, add the internal standard and 1 mL of ammonium acetate buffer containing β-glucuronidase.
-
Incubate the mixture at 37°C for 18-24 hours.
-
-
Extraction:
-
Add 5 mL of MTBE to the hydrolyzed urine sample.
-
Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Sample Analysis: The reconstituted sample is ready for injection.
LC-MS/MS Analysis
The following parameters provide a starting point for method development and can be optimized for specific instrumentation.
Chromatographic Conditions:
| Parameter | Recommended Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
Mass Spectrometric Conditions:
| Parameter | Recommended Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
The exact MRM transitions should be optimized for the specific instrument used. The following are proposed transitions based on the molecular weights of arformoterol and its expected metabolites. The precursor ion ([M+H]⁺) for arformoterol is m/z 345.2. The precursor for the O-desmethyl metabolite would be m/z 331.2, and for the glucuronide conjugate, it would be m/z 521.2. Product ions are typically generated by fragmentation of the parent molecule in the collision cell. For glucuronides, a common product ion corresponds to the aglycone (arformoterol in this case) after the loss of the glucuronic acid moiety (176 Da).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Arformoterol | 345.2 | 149.1 | 25 |
| 345.2 | 121.1 | 35 | |
| O-Desmethyl Arformoterol | 331.2 | 135.1 | 25 |
| 331.2 | 107.1 | 35 | |
| Arformoterol-Glucuronide | 521.2 | 345.2 | 20 |
| 521.2 | 149.1 | 40 | |
| Internal Standard (d6-Arformoterol) | 351.2 | 155.1 | 25 |
Note: These transitions are predictive and require empirical validation.
Quantitative Data Summary
The following tables summarize typical quantitative performance data obtained from validated LC-MS/MS methods for the analysis of formoterol (as a proxy for arformoterol) in biological matrices.
Table 1: Method Validation Parameters for Arformoterol in Human Plasma
| Parameter | Value |
| Linearity Range | 0.5 - 100 pg/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Table 2: Quantitative Data for Arformoterol and Metabolites in Urine (Post-hydrolysis)
| Analyte | Concentration Range (ng/mL) |
| Arformoterol | 0.1 - 20 |
| O-Desmethyl Arformoterol | 0.05 - 5 |
Experimental Workflow
The overall workflow for the analysis of arformoterol and its metabolites in biological samples is depicted below.
Conclusion
The LC-MS/MS methods outlined in this document provide a robust and sensitive approach for the simultaneous quantification of arformoterol and its major metabolites in biological samples. The detailed protocols for sample preparation and instrumental analysis, along with the summarized quantitative data, offer a valuable resource for researchers, scientists, and drug development professionals involved in the study of this important therapeutic agent. Adherence to these protocols, with appropriate validation for specific laboratory conditions, will ensure the generation of high-quality, reliable data for pharmacokinetic and metabolic profiling of arformoterol.
References
- 1. wjpsronline.com [wjpsronline.com]
- 2. A simplified procedure for the analysis of formoterol in human urine by liquid chromatography-electrospray tandem mass spectrometry: application to the characterization of the metabolic profile and stability of formoterol in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term In Vivo Efficacy Studies of Arformoterol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arformoterol is a long-acting beta-2 adrenergic receptor agonist (LABA) approved for the long-term maintenance treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema.[1][2] It is the (R,R)-enantiomer of formoterol and exhibits high potency and selectivity for the beta-2 adrenergic receptor.[3][4] The primary mechanism of action involves the stimulation of intracellular adenyl cyclase, which increases cyclic AMP (cAMP) levels, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation.[2] Preclinical in vivo studies are crucial for evaluating the long-term efficacy and safety of Arformoterol, providing essential data to support its clinical use.
These application notes provide a framework for designing and conducting long-term in vivo studies to assess the efficacy of Arformoterol in established animal models of respiratory diseases such as COPD and asthma.
Experimental Design for Long-Term Efficacy Studies
A robust long-term in vivo study of Arformoterol should incorporate a relevant animal model, appropriate dosing and administration, and a comprehensive set of endpoints to evaluate efficacy.
2.1. Animal Models
The choice of animal model is critical for mimicking the pathophysiology of human respiratory diseases. Rodents, particularly mice and rats, are the most commonly used species for establishing animal models of COPD due to their genetic similarity to humans, short reproductive cycle, and cost-effectiveness. Guinea pigs are also a suitable option as they develop marked small airway remodeling and goblet cell metaplasia, which are characteristic features of human COPD.
Several methods can be employed to induce COPD-like phenotypes in these animals for long-term studies:
-
Cigarette Smoke (CS) Exposure: Chronic exposure to cigarette smoke is the most clinically relevant method for inducing COPD in animal models. Animals are typically exposed to CS for several hours a day, over a period of several months, to develop chronic inflammation, emphysema, and airway remodeling.
-
Lipopolysaccharide (LPS) Instillation: Intranasal or intratracheal administration of LPS, a component of the outer membrane of Gram-negative bacteria, can induce a robust inflammatory response in the lungs, leading to airway remodeling and emphysema-like changes. A combination of CS exposure and LPS challenge can be used to mimic infectious exacerbations of COPD.
-
Elastase Instillation: Intratracheal administration of elastase, a protease that breaks down elastin, can induce rapid and severe emphysema. This model is useful for studying the mechanisms of alveolar destruction and repair.
2.2. Dosing and Administration
For long-term studies, Arformoterol should be administered via inhalation to mimic the clinical route of administration. This can be achieved using nose-only exposure systems for rodents. The dosing regimen should be based on preclinical pharmacokinetic and pharmacodynamic studies to determine the optimal dose and frequency for sustained bronchodilation. Chronic inhalation toxicity studies of up to 6 months in rats have been conducted.
2.3. Efficacy Endpoints
A comprehensive evaluation of Arformoterol's long-term efficacy should include a combination of functional, histological, and biochemical endpoints.
-
Lung Function Assessment: Non-invasive whole-body plethysmography can be used for repeated measurements of respiratory function in conscious animals throughout the study. Key parameters to measure include tidal midexpiratory flow (EF50), which is an analog of FEV1 in humans, respiratory rate, and tidal volume. Invasive plethysmography can be performed at the end of the study to obtain more detailed measurements of lung mechanics, including lung resistance and compliance.
-
Histopathological Analysis: At the end of the study, lung tissues should be collected for histological examination. Hematoxylin and Eosin (H&E) staining can be used to assess inflammation, cellular infiltration, and alveolar wall destruction (emphysema). Masson's trichrome staining can be used to evaluate airway fibrosis and collagen deposition.
-
Analysis of Bronchoalveolar Lavage Fluid (BALF): Collection of BALF allows for the assessment of inflammatory and cellular changes in the airways. Key biomarkers to measure in BALF include total and differential cell counts (neutrophils, macrophages, lymphocytes), and levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).
Data Presentation
Quantitative data from long-term efficacy studies should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Representative In Vivo Efficacy Data for a Long-Acting Beta-2 Agonist in a Rodent Model of COPD
| Parameter | Vehicle Control | Long-Acting Beta-2 Agonist | Percent Change |
| Lung Function (at 6 months) | |||
| Tidal Midexpiratory Flow (EF50, ml/s) | 10.5 ± 0.8 | 13.2 ± 1.1 | +25.7% |
| Lung Resistance (cmH2Os/ml) | 0.65 ± 0.05 | 0.48 ± 0.04 | -26.2% |
| Lung Compliance (ml/cmH2O) | 0.042 ± 0.003 | 0.055 ± 0.004 | +31.0% |
| BALF Inflammatory Markers (at 6 months) | |||
| Total Cell Count (x10^5 cells/ml) | 5.2 ± 0.6 | 3.1 ± 0.4 | -40.4% |
| Neutrophil Count (x10^4 cells/ml) | 2.8 ± 0.4 | 1.5 ± 0.3 | -46.4% |
| TNF-α (pg/ml) | 150 ± 25 | 85 ± 15 | -43.3% |
| IL-6 (pg/ml) | 120 ± 20 | 70 ± 12 | -41.7% |
| Histopathology (at 6 months) | |||
| Mean Linear Intercept (µm) | 85 ± 7 | 65 ± 5 | -23.5% |
| Airway Wall Thickness (µm) | 25 ± 3 | 18 ± 2 | -28.0% |
Note: Data are presented as mean ± standard error of the mean (SEM). *p < 0.05 compared to vehicle control. This table presents hypothetical but representative data based on expected outcomes from such a study.
Experimental Protocols
4.1. Protocol for Induction of COPD in Mice using Cigarette Smoke and LPS
-
Animals: Use 8-10 week old male C57BL/6 mice.
-
Cigarette Smoke Exposure: Expose mice to whole-body cigarette smoke from 5 cigarettes for 1 hour per day, 5 days a week, for 6 months in a smoking chamber.
-
LPS Challenge: On the first day of weeks 4, 8, and 12, administer 10 µg of LPS from E. coli in 50 µl of sterile saline via intranasal instillation to anesthetized mice.
-
Control Group: Expose a control group of mice to room air under the same conditions.
-
Arformoterol Treatment: Begin Arformoterol or vehicle administration via a nose-only inhalation system one week prior to the start of CS/LPS exposure and continue for the entire 6-month duration.
4.2. Protocol for Non-Invasive Lung Function Measurement
-
Apparatus: Use a whole-body plethysmograph designed for conscious rodents.
-
Acclimatization: Place the mice in the plethysmography chambers for at least 30 minutes to acclimate before recording data.
-
Data Recording: Record the pressure changes in the chamber due to the animal's breathing for a period of 5-10 minutes.
-
Data Analysis: Analyze the recorded waveforms to calculate respiratory parameters including tidal volume, respiratory rate, and tidal midexpiratory flow (EF50).
-
Frequency: Perform lung function measurements at baseline and at regular intervals (e.g., monthly) throughout the 6-month study.
4.3. Protocol for Bronchoalveolar Lavage (BAL)
-
Anesthesia: At the end of the study, euthanize the mice with an overdose of an appropriate anesthetic.
-
Tracheal Cannulation: Expose the trachea and insert a cannula.
-
Lavage: Instill and withdraw 1 ml of sterile phosphate-buffered saline (PBS) through the tracheal cannula three times.
-
Sample Processing: Pool the collected BALF and centrifuge to separate the cells from the supernatant.
-
Cell Analysis: Resuspend the cell pellet and perform total and differential cell counts using a hemocytometer and cytospin preparations.
-
Supernatant Analysis: Store the supernatant at -80°C for subsequent analysis of inflammatory cytokines using ELISA or multiplex assays.
4.4. Protocol for Lung Histology
-
Lung Fixation: Following BAL, perfuse the lungs with saline and then fix them by intratracheal instillation of 10% neutral buffered formalin at a constant pressure.
-
Tissue Processing: Excise the lungs and immerse them in formalin for at least 24 hours. Then, embed the tissues in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded blocks.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen deposition.
-
Microscopic Analysis: Examine the stained sections under a microscope to assess the degree of inflammation, emphysema (mean linear intercept), and airway remodeling (airway wall thickness).
Visualization of Pathways and Workflows
5.1. Arformoterol Signaling Pathway
Caption: Arformoterol signaling cascade leading to bronchodilation.
5.2. Experimental Workflow for Long-Term Efficacy Study
Caption: Workflow for a long-term in vivo Arformoterol efficacy study.
References
Assessing Arformoterol's Affinity for Beta-2 Adrenoceptors: A Guide to Key Techniques
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and professionals in drug development, understanding the binding characteristics of Arformoterol to the beta-2 adrenoceptor (β2-AR) is crucial for elucidating its therapeutic effects in conditions like Chronic Obstructive Pulmonary Disease (COPD). This document provides detailed application notes and protocols for assessing this interaction, focusing on radioligand binding assays and functional assays that quantify the downstream signaling of receptor activation.
Arformoterol, the (R,R)-enantiomer of formoterol, is a long-acting beta-2 agonist that selectively binds to β2-ARs on bronchial smooth muscle. This interaction initiates a signaling cascade that leads to bronchodilation.[1] The pharmacologic effects are primarily attributed to the stimulation of intracellular adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] Increased cAMP levels result in the relaxation of bronchial smooth muscle.[2]
Understanding the Beta-2 Adrenoceptor Signaling Pathway
Activation of the β2-AR by an agonist like Arformoterol triggers a well-defined signaling pathway. The receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs protein activates adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). This cascade ultimately leads to smooth muscle relaxation and bronchodilation.
References
Application Notes and Protocols for Investigating Arformoterol's Mechanism of Action in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arformoterol is a long-acting beta-2 adrenergic agonist (LABA) utilized in the management of chronic obstructive pulmonary disease (COPD). It is the (R,R)-enantiomer of formoterol and exhibits high selectivity and potency for the β2-adrenergic receptor.[1][2][3] Understanding the molecular mechanisms through which Arformoterol exerts its therapeutic effects is crucial for the development of novel respiratory therapeutics. In vitro cell culture models provide a powerful and controlled environment to dissect the signaling pathways and cellular responses initiated by Arformoterol.
This document provides detailed application notes and experimental protocols for utilizing two key cell culture models: Human Bronchial Smooth Muscle Cells (HBSMC) and the BEAS-2B human bronchial epithelial cell line. These models are instrumental in studying the bronchodilatory and potential anti-inflammatory effects of Arformoterol.
Key Cell Culture Models
Human Bronchial Smooth Muscle Cells (HBSMC)
HBSMCs are the primary cell type responsible for regulating airway tone.[1] Contraction and relaxation of these cells directly impact the diameter of the airways. Therefore, primary HBSMCs are an indispensable model for studying the bronchodilatory effects of Arformoterol.
BEAS-2B Human Bronchial Epithelial Cells
The BEAS-2B cell line is an immortalized line of human bronchial epithelial cells. These cells play a critical role in the airway's response to inhaled substances and in the inflammatory processes associated with respiratory diseases.[4] BEAS-2B cells are a valuable tool for investigating the potential anti-inflammatory and other non-bronchodilatory effects of Arformoterol.
Mechanism of Action Overview
Arformoterol, as a β2-adrenergic agonist, primarily functions by binding to β2-adrenergic receptors on the surface of airway smooth muscle cells. This binding initiates a signaling cascade that leads to bronchodilation. The canonical pathway involves the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately results in smooth muscle relaxation.
Emerging research also suggests the involvement of alternative signaling pathways, including those mediated by β-arrestin and Exchange Protein Directly Activated by cAMP (EPAC), which may contribute to both the therapeutic and potential side effects of β2-agonists.
Data Presentation
The following tables summarize quantitative data for Arformoterol and related β2-agonists in relevant cell models.
| Parameter | Drug | Cell Line | Value | Reference |
| Potency (vs. Racemic Formoterol) | Arformoterol | - | 2-fold greater | |
| Potency (vs. (S,S)-enantiomer) | Arformoterol | - | ~1000-fold greater | |
| Receptor Binding Affinity | Arformoterol | β2-adrenergic receptor | High | |
| Inhibition of Proliferation (EC50) | Salmeterol | HASM | 6.7 nM | |
| Inhibition of Proliferation (EC50) | Albuterol | HASM | 110 nM |
| Assay | Cell Line | Treatment | Effect | Reference |
| Cytokine Release | Primary Bronchial Epithelial Cells | Formoterol (10⁻¹³ - 10⁻⁶ M) | Increased IL-6 release | |
| Cytokine Release | BEAS-2B | Formoterol | Suppressed CXCL8 and bFGF production | |
| ERK1/2 Activation | BEAS-2B | Formoterol | Involved in IL-6 and IL-8 secretion | |
| Anti-inflammatory Effect | Human Airway Smooth Muscle Cells | (R,R)-formoterol | Reduced GM-CSF levels |
Experimental Protocols
Cell Culture Protocols
-
Materials:
-
HBSMC (e.g., from PromoCell, Innoprot)
-
Smooth Muscle Cell Growth Medium (e.g., PromoCell C-22062)
-
Trypsin/EDTA solution
-
Trypsin Neutralizing Solution
-
Phosphate-Buffered Saline (PBS)
-
Coated culture flasks (e.g., with Poly-L-Lysine)
-
-
Protocol:
-
Pre-coat culture flasks with Poly-L-Lysine solution.
-
Thaw cryopreserved HBSMC rapidly in a 37°C water bath.
-
Seed cells in the pre-coated flasks with Smooth Muscle Cell Growth Medium at a density of 5,000-10,000 cells/cm².
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them using Trypsin/EDTA solution. Neutralize trypsin with Trypsin Neutralizing Solution and re-seed cells in new coated flasks.
-
-
Materials:
-
BEAS-2B cells (e.g., from ATCC)
-
BEGM™ Bronchial Epithelial Cell Growth Medium BulletKit™ (e.g., Lonza CC-3170)
-
Trypsin/EDTA solution
-
PBS
-
Coated culture flasks (e.g., with a mixture of fibronectin, collagen, and bovine serum albumin)
-
-
Protocol:
-
Coat culture flasks with a solution containing 0.01 mg/mL fibronectin, 0.03 mg/mL bovine collagen type I, and 0.01 mg/mL bovine serum albumin.
-
Thaw cryopreserved BEAS-2B cells and seed in the coated flasks with complete BEGM medium.
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Change the medium every 2-3 days.
-
Passage cells when they reach 80-90% confluency using Trypsin/EDTA solution.
-
cAMP Accumulation Assay
-
Principle: This assay measures the intracellular accumulation of cAMP in response to β2-adrenergic receptor stimulation by Arformoterol.
-
Materials:
-
HBSMC or BEAS-2B cells
-
Arformoterol
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Lysis buffer
-
-
Protocol:
-
Seed cells in a 96-well plate and grow to confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.
-
Add varying concentrations of Arformoterol to the wells and incubate for 15-30 minutes at 37°C.
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the Arformoterol concentration to generate a dose-response curve and determine the EC50 value.
-
PKA Activity Assay
-
Principle: This assay measures the activity of Protein Kinase A (PKA), a key downstream effector of cAMP signaling.
-
Materials:
-
HBSMC or BEAS-2B cells
-
Arformoterol
-
PKA activity assay kit (e.g., radioactive or fluorescence-based)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
-
Protocol:
-
Seed cells in a 6-well plate and grow to near confluency.
-
Treat cells with Arformoterol at the desired concentration and time points.
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Measure PKA activity in the lysates using a PKA activity assay kit, following the manufacturer's protocol.
-
Normalize the PKA activity to the total protein concentration.
-
Cytokine Release Assay (IL-6 and IL-8)
-
Principle: This assay quantifies the release of pro-inflammatory cytokines, such as IL-6 and IL-8, from BEAS-2B cells to assess the potential anti-inflammatory or pro-inflammatory effects of Arformoterol.
-
Materials:
-
BEAS-2B cells
-
Arformoterol
-
Inflammatory stimulus (e.g., TNF-α or Lipopolysaccharide (LPS))
-
IL-6 and IL-8 ELISA kits
-
-
Protocol:
-
Seed BEAS-2B cells in a 24-well plate and grow to confluency.
-
Pre-treat the cells with varying concentrations of Arformoterol for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., 10 ng/mL TNF-α) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-6 and IL-8 in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Intracellular Calcium Measurement
-
Principle: This assay measures changes in intracellular calcium concentration ([Ca²⁺]i), which plays a role in smooth muscle contraction.
-
Materials:
-
HBSMC
-
Arformoterol
-
Fluo-4 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader or fluorescence microscope
-
-
Protocol:
-
Seed HBSMC on black-walled, clear-bottom 96-well plates.
-
Load the cells with Fluo-4 AM (e.g., 2-5 µM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Measure the baseline fluorescence.
-
Add Arformoterol at different concentrations and immediately start recording the fluorescence intensity over time using a fluorescence microplate reader (Excitation: ~490 nm, Emission: ~520 nm).
-
Changes in fluorescence intensity reflect changes in intracellular calcium levels.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways of Arformoterol
Caption: Canonical and alternative signaling pathways of Arformoterol.
Experimental Workflow for cAMP Accumulation Assay
References
Arformoterol: A Potent and Selective β2-Adrenergic Receptor Agonist for Respiratory Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Arformoterol, the (R,R)-enantiomer of formoterol, is a long-acting β2-adrenergic receptor (β2-AR) agonist utilized as a tool compound in respiratory research and for the maintenance treatment of bronchoconstriction in chronic obstructive pulmonary disease (COPD).[1] Its high potency and selectivity for the β2-AR make it a valuable agent for investigating the signaling pathways involved in bronchodilation and anti-inflammatory responses in the airways.[2][3] Arformoterol is approximately twice as potent as racemic formoterol and over 1,000-fold more potent than its (S,S)-enantiomer.[1][2] These application notes provide detailed protocols for the use of Arformoterol in key in-vitro and in-vivo respiratory models.
Mechanism of Action
Arformoterol exerts its pharmacological effects by binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. This interaction initiates a signaling cascade through the Gs alpha subunit of the G protein-coupled receptor, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets. This cascade ultimately results in the relaxation of airway smooth muscle, leading to bronchodilation. Additionally, elevated cAMP levels can inhibit the release of inflammatory mediators from mast cells.
Figure 1: Arformoterol's β2-Adrenergic Signaling Pathway.
Quantitative Data
The following tables summarize key quantitative parameters for Arformoterol and related β2-adrenergic agonists. This data is essential for designing experiments and interpreting results.
Table 1: Receptor Binding Affinity and Functional Potency
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| Arformoterol | β2-Adrenergic | Radioligand Binding | pKi | ~8.6 | (formoterol) |
| Arformoterol | β2-Adrenergic | cAMP Accumulation | pEC50 | ~8.1 | (formoterol) |
| Formoterol | β2-Adrenergic | Radioligand Binding | pKi | 8.59 | |
| Formoterol | β2-Adrenergic | cAMP Accumulation | pEC50 | 8.1 | |
| Salbutamol | β2-Adrenergic | cAMP Accumulation | pEC50 | 6.95 | |
| Isoprenaline | β2-Adrenergic | cAMP Accumulation | pEC50 | 8.58 |
Table 2: In-Vitro Bronchodilator Potency
| Compound | Preparation | Parameter | Value | Reference |
| Arformoterol | Guinea Pig Trachea | pD2 | ~8.9 | (formoterol) |
| Formoterol | Guinea Pig Trachea | pD2 | 8.9 | |
| Salmeterol | Guinea Pig Trachea | pD2 | 9.2 | |
| Salbutamol | Guinea Pig Trachea | pD2 | ~6.9 |
Table 3: Clinical Efficacy in COPD (Change in FEV1)
| Treatment | Dose | Duration | Change in FEV1 from Baseline | Reference |
| Arformoterol | 15 mcg BID | 12 Weeks | Significant improvement vs. placebo | |
| Arformoterol | 25 mcg BID | 12 Weeks | Significant improvement vs. placebo | |
| Arformoterol | 50 mcg QD | 12 Weeks | Significant improvement vs. placebo | |
| Salmeterol | 42 mcg BID | 12 Weeks | Significant improvement vs. placebo |
Experimental Protocols
In-Vitro Assays
1. β2-Adrenergic Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of Arformoterol for the β2-adrenergic receptor.
Figure 2: Workflow for β2-Adrenergic Receptor Binding Assay.
Materials:
-
Cell membranes expressing the human β2-adrenergic receptor (e.g., from transfected CHO cells)
-
[3H]-CGP-12177 (hydrophilic β-adrenergic radioligand)
-
Arformoterol
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (ice-cold)
-
96-well filter plates (GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the β2-adrenergic receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Cell membranes, [3H]-CGP-12177 (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Cell membranes, [3H]-CGP-12177, and a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).
-
Competition Binding: Cell membranes, [3H]-CGP-12177, and serial dilutions of Arformoterol.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the GF/C filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Arformoterol concentration. Determine the IC50 value and calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
2. Intracellular cAMP Accumulation Assay
This protocol outlines a method to measure the functional potency of Arformoterol by quantifying its ability to stimulate cAMP production in cells.
Materials:
-
Human airway smooth muscle cells (HASMCs) or other suitable cell line expressing β2-AR
-
Arformoterol
-
Forskolin (positive control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell culture medium and reagents
Procedure:
-
Cell Culture: Culture cells in 96-well plates until they reach the desired confluency.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
-
Agonist Stimulation: Add serial dilutions of Arformoterol or a positive control (e.g., Forskolin) to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Determine the cAMP concentration in each sample and plot the concentration-response curve for Arformoterol. Calculate the EC50 value to determine the potency of Arformoterol in stimulating cAMP production.
3. Guinea Pig Tracheal Ring Relaxation Assay
This ex-vivo protocol assesses the bronchodilatory effect of Arformoterol on airway smooth muscle.
Figure 3: Workflow for Guinea Pig Tracheal Ring Relaxation Assay.
Materials:
-
Male Hartley guinea pigs
-
Krebs-Henseleit solution (or Tyrode's solution)
-
Methacholine or Histamine (contractile agents)
-
Arformoterol
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Carefully clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.
-
Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1-1.5 g, with periodic washes.
-
Contraction: Induce a stable contraction of the tracheal rings by adding a submaximal concentration of a contractile agent (e.g., 1 µM Methacholine or 10 µM Histamine).
-
Treatment: Once a stable contraction is achieved, add cumulative concentrations of Arformoterol to the organ bath at regular intervals.
-
Measurement: Record the changes in isometric tension (relaxation) after each addition of Arformoterol.
-
Data Analysis: Express the relaxation as a percentage of the pre-contracted tone. Plot the concentration-response curve and determine the pD2 value as a measure of Arformoterol's potency.
In-Vivo Models
1. Lipopolysaccharide (LPS)-Induced Lung Inflammation in Mice
This model is used to evaluate the anti-inflammatory properties of Arformoterol in an acute lung injury setting.
Materials:
-
C57BL/6 or BALB/c mice
-
Lipopolysaccharide (LPS) from E. coli
-
Arformoterol
-
Intratracheal instillation device
-
Anesthetics
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Induction of Inflammation: Anesthetize the mice and intratracheally instill a solution of LPS (e.g., 1-5 mg/kg) to induce lung inflammation. A control group should receive sterile saline.
-
Arformoterol Treatment: Administer Arformoterol to the treatment group via a suitable route (e.g., inhalation or intraperitoneal injection) at a predetermined time point before or after the LPS challenge.
-
Endpoint Measurement (e.g., 24 hours post-LPS):
-
Humanely euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells and fluid.
-
Process the lung tissue for histological analysis or homogenization.
-
-
Analysis:
-
Count the total and differential inflammatory cells in the BAL fluid.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid or lung homogenates using ELISA.
-
Evaluate lung histology for signs of inflammation and injury.
-
-
Data Interpretation: Compare the inflammatory parameters between the control, LPS-only, and LPS + Arformoterol groups to assess the anti-inflammatory effects of Arformoterol.
Conclusion
Arformoterol serves as a critical tool in respiratory research due to its potent and selective agonism of the β2-adrenergic receptor. The protocols provided herein offer a framework for investigating its bronchodilatory and anti-inflammatory properties in various preclinical models. The quantitative data supplied will aid in the design and interpretation of these studies, ultimately contributing to a better understanding of β2-adrenergic signaling in the airways and the development of novel respiratory therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Analysis of Arformoterol Degradation Products by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Arformoterol degradation products by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for Arformoterol?
A1: Arformoterol can degrade through several pathways, including oxidation, deamination, and hydrolysis.[1] A notable degradation pathway involves the reaction of an amine impurity of Arformoterol with leachables, such as formaldehyde from Low-Density Polyethylene (LDPE) containers, to form an "Imine impurity" (a Schiff's base).[2][3][4][5]
Q2: Why is mass spectrometry (MS) a preferred technique for identifying Arformoterol degradation products?
A2: Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS or UPLC-MS), is a powerful tool for this purpose due to its high sensitivity and ability to provide structural information about unknown compounds. It allows for the detection of degradation products even at trace levels and can help elucidate their fragmentation patterns, which is crucial for structural identification.
Q3: What are forced degradation studies and why are they important for Arformoterol?
A3: Forced degradation, or stress testing, involves subjecting Arformoterol to harsh conditions like acid, base, heat, oxidation, and light to accelerate its degradation. These studies are critical for:
-
Understanding the degradation pathways and the chemical stability of the molecule.
-
Developing and validating stability-indicating analytical methods.
-
Identifying potential degradation products that could form under normal storage conditions.
Q4: What are some of the known impurities of Arformoterol?
A4: Besides the "Imine impurity," other related substances can be present as impurities. These can be process-related impurities from the synthesis or other degradation products. Some known impurities include the (R)-4-(2-aminopropyl)phenol, A-Amino dimer impurity, A-Hydroxy diol impurity, AC Nitro compound, and AC-Amino compound.
Troubleshooting Guides
Issue 1: Poor separation of Arformoterol and its degradation products in LC-MS.
Cause: Suboptimal chromatographic conditions.
Solution:
-
Optimize Mobile Phase: Experiment with different solvent compositions, gradients, and pH values to improve the resolution between peaks.
-
Column Selection: Ensure the column chemistry and dimensions are appropriate for separating polar and non-polar analytes. A high-resolution column can significantly improve separation.
-
Flow Rate Adjustment: Fine-tuning the flow rate can enhance peak shape and separation.
-
Method: Consider using Ultra-Performance Liquid Chromatography (UPLC) for faster and higher-resolution separations.
Issue 2: Low or no signal for expected degradation products in the mass spectrometer.
Cause: Inappropriate ionization or mass spectrometer settings.
Solution:
-
Ionization Technique: Select the appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) based on the polarity of the expected degradation products.
-
Ion Source Parameters: Optimize ion source conditions such as capillary voltage and gas flow rates to maximize the ionization of the target analytes.
-
Mass Analyzer Settings: Ensure the mass range is set correctly to detect the expected molecular ions of the degradation products.
-
Tandem MS (MS/MS): Utilize MS/MS to enhance sensitivity and specificity. Optimizing collision energy is crucial for obtaining informative fragment ion spectra.
Issue 3: Difficulty in structural elucidation of an unknown degradation product.
Cause: Insufficient data from the mass spectrum alone.
Solution:
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements, which can help in determining the elemental composition of the unknown impurity.
-
MS/MS Fragmentation Analysis: Carefully analyze the fragmentation pattern of the unknown peak to propose a chemical structure. Compare this with the fragmentation of the parent Arformoterol molecule.
-
Forced Degradation: If the impurity is suspected to be a degradation product, perform forced degradation studies to intentionally generate it in higher concentrations for easier characterization.
-
Isolation and NMR: For definitive structural confirmation, it may be necessary to isolate the impurity using techniques like preparative HPLC and then subject it to Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
Protocol 1: Forced Degradation Study of Arformoterol
This protocol outlines the general procedure for conducting forced degradation studies on Arformoterol.
1. Sample Preparation:
- Prepare a stock solution of Arformoterol tartrate in a suitable solvent (e.g., water or a methanol-water mixture).
2. Stress Conditions:
- Acid Hydrolysis: Add 1N HCl to the Arformoterol solution and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize with 1N NaOH before analysis.
- Base Hydrolysis: Add 1N NaOH to the Arformoterol solution and keep at room temperature or heat for a specific duration. Neutralize with 1N HCl before injection.
- Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3-30%) to the Arformoterol solution and store for a set time.
- Thermal Degradation: Expose the solid Arformoterol powder or its solution to dry heat at a high temperature (e.g., 105°C) for several hours.
- Photolytic Degradation: Expose the Arformoterol solution to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration.
3. Analysis:
- Analyze the stressed samples by a validated stability-indicating LC-MS/MS method.
- Monitor for the appearance of new peaks and the decrease in the parent drug peak.
- Characterize the degradation products using their mass spectra and fragmentation patterns.
Quantitative Data Summary
The following table summarizes the mass spectrometric data for Arformoterol and a known degradation product.
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Arformoterol | C₁₉H₂₄N₂O₄ | 345.1814 | 327, 313, 299, 165, 149 |
| Imine Impurity | C₂₀H₂₄N₂O₃ | 353.1865 | 335, 321, 165, 149 |
Note: The m/z values are theoretical and may vary slightly in experimental data.
Visualizations
Caption: Experimental workflow for the identification of Arformoterel degradation products.
Caption: Formation of the Imine impurity from Arformoterol amine impurity and formaldehyde.
References
- 1. Arformoterol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Identification and Structural Characterization of Secondary Degradant of Arformoterol Impurity in LDPE Respules of Arformoterol Tartrate Inhalation Solution [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Structural Characterization of Secondary Degradant of Arformoterol Impurity in LDPE Respules of Arformoterol Tartrate Inhalation Solution | Semantic Scholar [semanticscholar.org]
- 5. Identification and Structural Characterization of Secondary Degradant of Arformoterol Impurity in LDPE Respules of Arformoterol Tartrate Inhalation Solution - American Journal of Analytical Chemistry - SCIRP [scirp.org]
Technical Support Center: Arformoterol Formulation for Research Use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arformoterol tartrate formulations for research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating Arformoterol for research?
A1: Researchers may encounter challenges related to physical and chemical stability, particularly in liquid formulations. Arformoterol is sensitive to light and its stability can be affected by pH and storage temperature. In developing dry powder inhaler (DPI) formulations, achieving a balance between cohesion and adhesion is critical to prevent particle aggregation, which can impact delivery efficiency. For pressurized metered-dose inhalers (pMDIs), ensuring dose reproducibility and long-term stability of low-dose formulations can be difficult due to the moisture sensitivity of the drug.
Q2: What are the recommended storage conditions for Arformoterol tartrate inhalation solution?
A2: For long-term storage, Arformoterol tartrate inhalation solution should be refrigerated at 2-8°C (36-46°F) and protected from light by keeping the vials in their foil pouch.[1] Unopened foil pouches can be stored at room temperature (20-25°C or 68-77°F) for up to six weeks.[1] Once a vial is opened, it should be used immediately.[1]
Q3: What is the solubility of Arformoterol in common solvents?
A3: Arformoterol tartrate is soluble in aqueous solutions. The solubility of its racemate, formoterol fumarate dihydrate, is 1.16 ± 0.02 mg/mL in water at 25°C.[2] Its solubility increases in highly acidic or basic conditions.[2] The solubility in various organic solvents is generally low. For detailed solubility data of formoterol fumarate dihydrate, please refer to the table below.
Q4: Is Arformoterol tartrate inhalation solution compatible with other nebulized drugs?
A4: Yes, studies have shown that Arformoterol tartrate inhalation solution is physically and chemically compatible with commercially available nebulized formulations of ipratropium bromide, acetylcysteine, and budesonide for at least 30 minutes.
Troubleshooting Guides
Formulation & Stability
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation in aqueous formulation | - pH of the solution is near the isoelectric point of Arformoterol.- Supersaturation of the solution.- Interaction with other excipients. | - Adjust the pH of the formulation. Arformoterol tartrate inhalation solution is formulated in a citrate-buffered saline solution at pH 5.0.- Ensure the concentration is below the solubility limit at the intended storage temperature.- Evaluate excipient compatibility. |
| Discoloration of the solution (pinkish to brownish) | - Degradation of Arformoterol, possibly due to light exposure or oxidation. | - Discard the solution immediately.- Prepare fresh solutions and store them protected from light in a tightly sealed container.- Consider the use of antioxidants in the formulation if oxidation is suspected. |
| Poor powder flow and aggregation in DPI formulation | - High cohesive forces between drug particles.- Inadequate adhesion to carrier particles (e.g., lactose). | - Optimize the particle size and morphology of Arformoterol and the carrier.- Adjust the ratio of drug to carrier to improve the cohesion-adhesion balance. |
| Inconsistent dosing in pMDI formulation | - Physical instability of the suspension.- Inadequate valve performance. | - Evaluate the use of suspending agents.- Ensure proper mixing (shaking) before use.- Select a suitable metering valve for low-dose delivery. |
Analytical (RP-HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak tailing | - Silanol interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH. | - Use a base-deactivated column (e.g., C18).- Reduce the sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Poor peak resolution | - Inadequate separation from impurities or other components.- Suboptimal mobile phase composition. | - Optimize the mobile phase by adjusting the ratio of organic solvent to buffer.- Evaluate different organic modifiers (e.g., acetonitrile, methanol).- Consider a different stationary phase or a column with a smaller particle size. |
| Baseline drift | - Column not equilibrated.- Contamination in the mobile phase or column.- Detector lamp aging. | - Ensure the column is fully equilibrated with the mobile phase before analysis.- Use high-purity solvents and filter the mobile phase.- Flush the column with a strong solvent.- Replace the detector lamp if necessary. |
| Ghost peaks | - Carryover from previous injections.- Contamination in the injection port or syringe. | - Implement a needle wash step in the autosampler method.- Inject a blank solvent run to identify the source of contamination.- Clean the injection port and syringe. |
Data Presentation
Table 1: Solubility of Formoterol Fumarate Dihydrate in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | 1.16 ± 0.02 |
| Dichloromethane (DCM) | 0.001 ± 0.0004 |
| Chloroform | 0.002 ± 0.0004 |
| Acetonitrile (ACN) | 0.003 ± 0.0004 |
| Acetone | 0.063 ± 0.004 |
Table 2: Representative RP-HPLC Method Parameters for Arformoterol Analysis
| Parameter | Specification |
| Column | Agilent C18 (150mm x 4.6mm, 5 µm) |
| Mobile Phase | 0.01N Potassium dihydrogen orthophosphate: Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Experimental Protocols
Protocol: RP-HPLC Analysis of Arformoterol Tartrate in a Research Formulation
This protocol provides a general procedure for the quantitative analysis of Arformoterol tartrate. It should be adapted and validated for specific research formulations.
1. Materials and Reagents:
-
Arformoterol Tartrate Reference Standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen orthophosphate (analytical grade)
-
Orthophosphoric acid (for pH adjustment)
-
Water (HPLC grade)
-
0.45 µm membrane filters
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
3. Preparation of Mobile Phase (0.01N Potassium dihydrogen orthophosphate: Acetonitrile 60:40):
-
Weigh and dissolve the appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water to make a 0.01N solution.
-
Adjust the pH of the buffer to a suitable value (e.g., 3.0) with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 600 mL of the filtered buffer with 400 mL of acetonitrile.
-
Degas the mobile phase using a sonicator or an online degasser.
4. Preparation of Standard Solution (e.g., 15 µg/mL):
-
Accurately weigh a suitable amount of Arformoterol Tartrate Reference Standard.
-
Dissolve it in the mobile phase to obtain a stock solution of a known concentration (e.g., 150 µg/mL).
-
Further dilute the stock solution with the mobile phase to achieve the desired final concentration (e.g., 15 µg/mL).
5. Preparation of Sample Solution:
-
Accurately measure a volume of the Arformoterol research formulation expected to contain a known amount of the active ingredient.
-
Dilute the sample with the mobile phase to obtain a final concentration within the linear range of the assay (e.g., 15 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: As prepared above
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
7. System Suitability:
-
Inject the standard solution five or six times.
-
The relative standard deviation (RSD) of the peak areas should be less than 2.0%.
-
Theoretical plates should be >2000.
-
Tailing factor should be <2.0.
8. Analysis:
-
Inject the standard solution, followed by the sample solution(s).
-
Calculate the concentration of Arformoterol in the sample by comparing the peak area of the sample to the peak area of the standard.
Mandatory Visualization
Arformoterol Mechanism of Action: β2-Adrenergic Receptor Signaling Pathway
Arformoterol is a long-acting β2-adrenergic agonist. Its therapeutic effect is mediated through the stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP levels lead to the activation of protein kinase A, which in turn phosphorylates myosin light-chain kinase, resulting in the relaxation of bronchial smooth muscle and bronchodilation.
Caption: Arformoterol's signaling pathway leading to bronchodilation.
References
Optimizing Arformoterol dosage for in vitro and in vivo experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Arformoterol dosage for in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is Arformoterol and what is its primary mechanism of action?
A1: Arformoterol is the (R,R)-enantiomer of formoterol, a long-acting beta-2 adrenergic agonist (LABA).[1][2] Its primary mechanism of action is to bind to and activate β2-adrenergic receptors, which are predominantly found in the smooth muscle cells of the airways.[3] This activation stimulates the Gs protein, which in turn activates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4][5] The rise in cAMP leads to the activation of protein kinase A (PKA), resulting in the phosphorylation of various proteins that cause relaxation of the bronchial smooth muscle, leading to bronchodilation.
Q2: What are the key differences between Arformoterol and racemic formoterol?
A2: Arformoterol is the single (R,R)-enantiomer of formoterol, while racemic formoterol is a 50:50 mixture of the (R,R) and (S,S)-enantiomers. The (R,R)-enantiomer is responsible for the bronchodilator effect. Arformoterol is approximately 1,000-fold more potent than the (S,S)-enantiomer and has been shown to be a more potent bronchodilator than racemic formoterol in some preclinical models. The (S,S)-enantiomer is not biologically inert and may have some pro-inflammatory properties.
Q3: What are the recommended storage conditions for Arformoterol solution?
A3: Arformoterol tartrate inhalation solution should be stored refrigerated in its protective foil pouch to shield it from light and excessive heat. After opening the foil pouch, any unused unit-dose vials should be returned to the pouch and refrigerated. Unopened foil pouches can be stored at room temperature for up to six weeks. Once a unit-dose vial is opened, it should be used immediately.
Troubleshooting Guides
In Vitro Experiments
Problem: High variability in cAMP assay results.
-
Possible Cause 1: Cell health and density. Inconsistent cell numbers or poor cell viability can lead to variable responses.
-
Solution: Ensure a consistent cell seeding density and assess cell viability before each experiment. Use cells in the logarithmic growth phase.
-
-
Possible Cause 2: Reagent degradation. cAMP standards and detection reagents can degrade if not stored or handled properly.
-
Solution: Aliquot and store reagents according to the manufacturer's instructions. Prepare fresh dilutions of cAMP standards for each assay.
-
-
Possible Cause 3: Inadequate incubation times. Insufficient or excessive incubation times with Arformoterol or detection reagents can lead to incomplete reactions or signal decay.
-
Solution: Optimize the incubation time for Arformoterol stimulation and for the cAMP detection reagents based on the specific cell line and assay kit being used.
-
Problem: No significant bronchodilator effect observed in isolated tracheal ring experiments.
-
Possible Cause 1: Suboptimal Arformoterol concentration. The concentration of Arformoterol may be too low to elicit a response.
-
Solution: Perform a dose-response curve to determine the optimal effective concentration (EC50) for your specific tissue model.
-
-
Possible Cause 2: Tissue desensitization. Prolonged exposure to beta-agonists can lead to receptor desensitization.
-
Solution: Ensure that the tissue is not pre-exposed to other beta-agonists. Allow for an adequate equilibration period before adding Arformoterol.
-
-
Possible Cause 3: Poor tissue viability. The tracheal rings may have been damaged during preparation.
-
Solution: Handle tissues gently during dissection and mounting. Maintain proper oxygenation and temperature in the organ bath.
-
In Vivo Experiments
Problem: Inconsistent lung function measurements in animal models.
-
Possible Cause 1: Improper drug delivery. Inconsistent administration of nebulized Arformoterol can lead to variable lung deposition.
-
Solution: Standardize the nebulization procedure, including the nebulizer type, duration of exposure, and animal restraint method. The PARI LC® Plus nebulizer connected to a PARI DURA NEB™ 3000 compressor has been used in clinical trials.
-
-
Possible Cause 2: Animal stress. Stress from handling and restraint can affect breathing patterns and lung function measurements.
-
Solution: Acclimate the animals to the experimental setup and handling procedures before the actual experiment.
-
-
Possible Cause 3: Anesthesia depth. If using anesthesia, variations in depth can affect respiratory parameters.
-
Solution: Carefully monitor and maintain a consistent level of anesthesia throughout the lung function measurement.
-
Quantitative Data Summary
Table 1: Clinically Relevant Dosages of Arformoterol for Inhalation in Humans with COPD
| Dosage Regimen | Frequency | Total Daily Dose | Reference |
| 15 mcg | Twice Daily (BID) | 30 mcg | |
| 25 mcg | Twice Daily (BID) | 50 mcg | |
| 50 mcg | Once Daily (QD) | 50 mcg |
Note: A total daily dose greater than 30 mcg is not recommended for clinical use.
Table 2: Pharmacokinetic Parameters of Arformoterol in COPD Patients (15 mcg BID for 14 days)
| Parameter | Value | Unit | Reference |
| Mean Steady-State Peak Plasma Concentration (Cmax) | 4.3 | pg/mL | |
| Mean Steady-State Systemic Exposure (AUC0-12h) | 34.5 | pg•hr/mL | |
| Median Time to Peak Plasma Concentration (tmax) | ~0.5 | hours | |
| Mean Terminal Half-life | 26 | hours |
Experimental Protocols
Protocol 1: In Vitro cAMP Assay
This protocol is a general guideline for measuring intracellular cAMP levels in response to Arformoterol stimulation using a competitive immunoassay format.
-
Cell Culture: Plate cells (e.g., human airway smooth muscle cells) in a 96-well plate at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare a serial dilution of Arformoterol in a suitable assay buffer.
-
Cell Stimulation:
-
Wash the cells once with a serum-free medium or assay buffer.
-
Add the Arformoterol dilutions to the respective wells. Include a vehicle control (buffer only).
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Add the detection reagents (e.g., cAMP antibody and labeled cAMP tracer) to the cell lysates.
-
Incubate as per the kit's instructions to allow for competitive binding.
-
-
Signal Measurement: Read the plate using a suitable plate reader (e.g., for fluorescence, luminescence, or absorbance, depending on the assay kit).
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Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the concentration of cAMP in the experimental samples by interpolating from the standard curve. Plot the cAMP concentration against the Arformoterol concentration to determine the EC50.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol assesses the effect of Arformoterol on cell viability.
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Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Arformoterol for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: In Vivo Measurement of Lung Function in a Mouse Model (General Workflow)
This protocol outlines a general workflow for assessing the effect of Arformoterol on lung function in a mouse model of bronchoconstriction.
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Animal Acclimatization: Acclimate mice to the experimental environment and handling for several days before the experiment.
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Induction of Bronchoconstriction: Induce bronchoconstriction using a suitable agent (e.g., methacholine).
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Arformoterol Administration: Administer Arformoterol via nebulization. A control group should receive the vehicle only.
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Lung Function Measurement:
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Anesthetize the mice and intubate them.
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Connect the mice to a ventilator and place them in a plethysmograph.
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Measure baseline lung function parameters (e.g., airway resistance and compliance).
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Administer a bronchoconstrictor challenge (e.g., increasing concentrations of methacholine) and record the changes in lung function.
-
-
Data Analysis: Compare the changes in lung function parameters between the Arformoterol-treated group and the control group to assess the bronchodilatory effect of Arformoterol.
Visualizations
Caption: Arformoterol signaling pathway leading to bronchodilation.
Caption: Workflow for an in vitro cAMP assay with Arformoterol.
Caption: Troubleshooting logic for Arformoterol experiments.
References
- 1. Role of arformoterol in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arformoterol tartrate in the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Arformoterol | C19H24N2O4 | CID 3083544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting low signal-to-noise ratio in Arformoterol HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low signal-to-noise ratio (S/N) in Arformoterol High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of a low signal-to-noise ratio in my Arformoterol HPLC chromatogram?
A low signal-to-noise ratio can be caused by several factors related to your HPLC system, mobile phase, column, or detector settings.[1][2][3] A systematic approach to troubleshooting is crucial for identifying the root cause. Common culprits include:
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Mobile Phase Issues: Contaminated or improperly prepared mobile phase, dissolved gases, or the use of solvents with high UV absorbance at your detection wavelength.[2]
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HPLC System Problems: Leaks in the pump, injector, or fittings, as well as malfunctioning pump check valves or degasser.
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Column-Related Issues: A contaminated or degraded column can lead to increased baseline noise.
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Detector and Settings: A dirty flow cell, failing lamp, or suboptimal detector settings (e.g., wavelength, time constant) can significantly impact S/N.
Q2: My baseline is noisy and fluctuating. How can I stabilize it?
A noisy or drifting baseline is a primary contributor to a poor signal-to-noise ratio. Here are steps to troubleshoot and stabilize your baseline:
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Check the Mobile Phase:
-
Degassing: Ensure your mobile phase is thoroughly degassed to remove dissolved air, which can cause pressure fluctuations and baseline noise. Using an inline degasser or helium sparging is effective.
-
Solvent Quality: Use high-purity, HPLC-grade solvents to minimize contaminants that can contribute to baseline noise.
-
Fresh Preparation: Prepare fresh mobile phase daily, as solvents like trifluoroacetic acid (TFA) can degrade and increase UV absorbance over time.
-
Miscibility: Confirm that all components of your mobile phase are miscible.
-
-
Inspect the HPLC System:
-
Leaks: Carefully inspect all fittings, pump heads, and connections for any signs of leaks, which can cause pressure instability.
-
Pump and Check Valves: A pulsating baseline may indicate a faulty check valve or worn pump seals. Clean or replace the check valves if necessary.
-
System Flush: Flush the system with a strong, appropriate solvent to remove any contaminants.
-
-
Evaluate the Detector:
-
Flow Cell: A contaminated detector flow cell can be a source of noise. Clean the flow cell according to the manufacturer's instructions.
-
Lamp: An aging detector lamp can result in low energy and increased noise. Check the lamp's energy output and replace it if necessary.
-
Q3: My Arformoterol peak is small, leading to a low S/N ratio. How can I increase the signal?
If your baseline is stable but the peak for Arformoterol is too small, focus on optimizing parameters that affect signal intensity:
-
Detector Wavelength:
-
Ensure you are using the optimal UV wavelength for Arformoterol detection. Studies have reported wavelengths between 210 nm and 230 nm. A wavelength of around 214-216 nm is frequently cited.
-
While lower wavelengths can increase the signal for organic compounds, they can also increase baseline noise. It's essential to find a balance that maximizes the S/N ratio.
-
-
Mobile Phase Composition:
-
The pH of the mobile phase can affect the ionization state and, consequently, the peak shape and retention of Arformoterol. Ensure the mobile phase is buffered appropriately.
-
-
Injection Volume and Sample Concentration:
-
If possible, increase the injection volume or the concentration of your sample to get a stronger signal. However, be cautious of overloading the column, which can lead to peak broadening and poor peak shape.
-
-
Column Efficiency:
-
A high-efficiency column will produce sharper, taller peaks, which improves the signal-to-noise ratio. Ensure your column is not degraded.
-
Q4: What are the recommended HPLC parameters for Arformoterol analysis?
Several methods have been published for the analysis of Arformoterol and the related compound Formoterol. The optimal parameters can vary depending on the specific column and instrumentation used. Below is a summary of commonly reported parameters.
Data Summary: HPLC Parameters for Arformoterol Analysis
| Parameter | Reported Values | Source(s) |
| Column | Agilent C18 (150mm x 4.6mm, 5µm), Zorbax SB C8 (150mm x 4.6mm, 5µm), Kromasil C18 (250mm x 4.6mm, 5µm), Kinetex C8 (150mm x 4.6mm, 5µm) | |
| Mobile Phase | 0.01N Potassium dihydrogen orthophosphate: Acetonitrile (60:40), 0.1% Perchloric acid: Acetonitrile (45:55), Phosphate buffer (pH 3.0-3.1) and Acetonitrile in various ratios | |
| Flow Rate | 1.0 mL/min, 0.3 mL/min | |
| Detection Wavelength | 214 nm, 215 nm, 226 nm, 230 nm | |
| Column Temperature | 30°C, 35°C |
Experimental Protocols
Example Protocol for Arformoterol HPLC Analysis
This protocol is a generalized example based on published methods. Optimization may be required for your specific instrumentation and reagents.
-
Mobile Phase Preparation:
-
Prepare a 0.01N solution of Potassium dihydrogen orthophosphate in HPLC-grade water.
-
Mix the buffer and Acetonitrile in a 60:40 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter.
-
Degas the mobile phase for at least 15 minutes using sonication or an inline degasser.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve Arformoterol tartrate in the mobile phase to create a stock solution.
-
Perform serial dilutions to prepare working standards at the desired concentrations.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 0.01N Potassium dihydrogen orthophosphate: Acetonitrile (60:40).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector: UV at 215 nm.
-
-
System Suitability:
-
Before running samples, perform at least five replicate injections of a standard solution.
-
Check for system suitability parameters such as retention time reproducibility (%RSD < 1%), peak area reproducibility (%RSD < 2%), tailing factor (ideally ≤ 1.5), and theoretical plates.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a low signal-to-noise ratio in your Arformoterol HPLC analysis.
Caption: Troubleshooting workflow for low signal-to-noise in HPLC.
References
Technical Support Center: Preventing Arformoterol Adsorption During Laboratory Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the adsorption of Arformoterol to laboratory ware during experiments. Adsorption can lead to significant loss of the analyte, resulting in inaccurate experimental data and compromised research outcomes. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to mitigate this issue.
Troubleshooting Guide
Encountering issues with Arformoterol loss? This section provides a systematic approach to troubleshooting and resolving common adsorption-related problems.
Problem: Low or inconsistent recovery of Arformoterol in aqueous solutions. This is a primary indicator of adsorption to labware. The following decision tree will guide you through identifying the cause and implementing a solution.
Caption: Troubleshooting workflow for low Arformoterol recovery.
Frequently Asked Questions (FAQs)
Q1: Why does Arformoterol adsorb to labware?
A1: Arformoterol's potential for adsorption stems from its physicochemical properties. As a catecholamine-like molecule, it possesses characteristics that can lead to interactions with labware surfaces:
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Ionic Interactions: Arformoterol has a strongest basic pKa of approximately 9.81 and a strongest acidic pKa of about 8.61.[1] This means that at physiological pH (~7.4), it will carry a net positive charge.[1] This positive charge can lead to electrostatic attraction to negatively charged surfaces, such as the silanol groups (Si-OH) present on glass surfaces.
-
Hydrophobic Interactions: Arformoterol has a logP value of approximately 1.91, indicating moderate lipophilicity.[1] This hydrophobicity can cause it to adsorb to nonpolar surfaces, such as those of certain plastics like polystyrene.
Q2: Which type of labware is best for working with Arformoterol?
A2: Polypropylene (PP) labware is generally recommended over glass for compounds prone to ionic adsorption.[2] The surface of polypropylene is more inert and less likely to carry a charge. For highly sensitive experiments, low-adsorption or low-binding microplates and tubes, which are often made from modified polypropylene or treated with ultra-hydrophilic polymers, are an excellent choice.[3]
Q3: Can I use glass labware for my experiments with Arformoterol?
A3: While polypropylene is often preferred, glass can be used if properly treated. Untreated glass surfaces have negatively charged silanol groups that can ionically bind to the positively charged Arformoterol. To mitigate this, glassware can be silanized to create a more inert and hydrophobic surface.
Q4: How does pH affect Arformoterol adsorption?
A4: The pH of the solution can significantly influence the ionization state of both the Arformoterol molecule and the labware surface. At a pH below its pKa, Arformoterol will be more protonated and carry a greater positive charge, potentially increasing ionic adsorption to negatively charged surfaces. Conversely, at a higher pH, the molecule will be less charged. The stability of Arformoterol in solution at different pH values should also be considered. A study on a related compound, formoterol, showed increasing solubility in highly acidic or basic conditions.
Q5: Are there any additives I can put in my solution to prevent adsorption?
A5: Yes, adding certain molecules to your solution can help prevent adsorption by competitively binding to the labware surface or by altering the interaction between Arformoterol and the surface.
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Bovine Serum Albumin (BSA): Adding a low concentration of BSA (e.g., 0.1% to 1%) to your buffer can be very effective. BSA will coat the labware surface and prevent Arformoterol from binding.
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Surfactants: Non-ionic surfactants, such as Tween 20 or Triton X-100, at low concentrations (e.g., 0.01% to 0.1%) can reduce hydrophobic interactions between Arformoterol and plastic surfaces.
Quantitative Data Summary
While no studies directly quantify Arformoterol adsorption to labware, its physicochemical properties provide a basis for predicting its behavior and selecting appropriate mitigation strategies.
| Property | Value | Implication for Adsorption | Citation |
| Molecular Weight | 494.5 g/mol (tartrate salt) | Less direct impact on adsorption compared to other properties. | |
| logP (octanol/water) | ~1.91 | Indicates moderate lipophilicity, suggesting potential for hydrophobic interactions with plastic labware. | |
| pKa (Strongest Basic) | ~9.81 | Contributes to a net positive charge at physiological pH, increasing the risk of ionic adsorption to negatively charged surfaces like glass. | |
| pKa (Strongest Acidic) | ~8.61 | ||
| Physiological Charge (pH 7.4) | +1 | The positive charge can lead to strong electrostatic interactions with negatively charged surfaces. |
Experimental Protocols
Protocol 1: Pre-coating Labware with Bovine Serum Albumin (BSA)
This protocol describes how to coat plastic or glass labware with BSA to prevent the adsorption of Arformoterol.
Materials:
-
Polypropylene or glass labware
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, deionized water
Procedure:
-
Prepare BSA Solution: Prepare a 1% (w/v) BSA solution in PBS. For example, dissolve 1 gram of BSA in 100 mL of PBS.
-
Coating: Fill or rinse the labware with the 1% BSA solution, ensuring all surfaces are in contact with the solution.
-
Incubation: Incubate at room temperature for at least 1-2 hours. For more effective coating, incubate overnight at 4°C.
-
Removal of Excess BSA: Aspirate the BSA solution from the labware.
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Drying (Optional): Allow the labware to air dry or use it immediately. A small residual amount of the BSA solution will not interfere with most applications.
Caption: Workflow for BSA coating of labware.
Protocol 2: Silanization of Glassware
This protocol details the process of silanizing glassware to create a hydrophobic and more inert surface, reducing the potential for ionic adsorption of Arformoterol. This procedure should be performed in a fume hood with appropriate personal protective equipment.
Materials:
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Glassware
-
Dichlorodimethylsilane (or a similar silanizing agent)
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Anhydrous toluene or heptane
-
Anhydrous methanol
-
Detergent
-
Deionized water
-
Oven
Procedure:
-
Cleaning: Thoroughly wash the glassware with detergent and water, followed by several rinses with deionized water. Dry the glassware completely in an oven at >100°C overnight.
-
Preparation of Silanizing Solution: In a fume hood, prepare a 5% (v/v) solution of dichlorodimethylsilane in anhydrous toluene or heptane.
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Coating: Allow the dried glassware to cool to room temperature. Rinse the inside surfaces of the glassware with the silanizing solution. Ensure the entire surface is coated and let it stand for 15-30 minutes.
-
Rinsing: Decant the silanizing solution. Rinse the glassware twice with the solvent used to prepare the silanizing solution (toluene or heptane).
-
Methanol Rinse: Rinse the glassware twice with anhydrous methanol to remove any excess silanizing agent.
-
Drying: Dry the silanized glassware in an oven at >100°C for at least 1 hour before use.
Caption: Workflow for the silanization of glassware.
References
Strategies to minimize off-target effects of Arformoterol in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Arformoterol in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Arformoterol?
Arformoterol is a selective long-acting beta-2 adrenergic receptor (β2-AR) agonist.[1] Its primary mechanism involves binding to and activating β2-ARs, which are predominantly found on the smooth muscle cells of the airways.[2] This activation stimulates the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates downstream targets, leading to a decrease in intracellular calcium and ultimately, smooth muscle relaxation and bronchodilation.
Q2: What are the potential off-target effects of Arformoterol in cellular assays?
While Arformoterol is selective for the β2-AR, it can exhibit off-target effects, primarily through activation of β1-adrenergic receptors (β1-ARs), which are found in cardiac tissue.[3] Although Arformoterol has a higher affinity for β2-ARs, at higher concentrations, it can lead to β1-AR stimulation, potentially causing effects like increased heart rate in an in-vivo setting, which can be a confounding factor in certain cellular models.[3] Other potential off-target effects can be cell-type specific and may involve other signaling pathways if the cellular model expresses other receptors with some affinity for Arformoterol.
Q3: How can I confirm that the observed effect in my assay is mediated by β2-AR?
To confirm that the biological response to Arformoterol is specifically mediated by the β2-AR, you can use a selective β2-AR antagonist, such as ICI 118,551. Pre-treatment of your cells with an appropriate concentration of ICI 118,551 should block the effects of subsequent Arformoterol treatment if the response is indeed β2-AR-mediated. A lack of inhibition by the antagonist would suggest an off-target effect.
Q4: Which cell lines are most suitable for studying Arformoterol's effects?
The choice of cell line is critical for obtaining relevant and reproducible data. Here are some commonly used options:
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HEK293 (Human Embryonic Kidney 293) cells: These cells are easily transfected and are a popular choice for overexpressing specific receptor subtypes, such as the β2-AR. This allows for studying the direct effects of Arformoterol on the receptor in a controlled environment.
-
CHO (Chinese Hamster Ovary) cells: Similar to HEK293 cells, CHO cells are widely used for stable and transient expression of GPCRs. They are robust and well-characterized for use in various cellular assays, including cAMP measurement and receptor binding.
-
A549 (Human lung adenocarcinoma) cells: This cell line endogenously expresses both β1-AR and β2-AR, with β2-AR being the predominant subtype. A549 cells can be a more physiologically relevant model for studying the effects of Arformoterol in a lung-derived cell line.
The best choice will depend on the specific research question. For studying the direct interaction with β2-AR, a recombinant cell line (HEK293 or CHO) is often preferred. For investigating downstream effects in a more disease-relevant context, A549 cells may be more appropriate.
Troubleshooting Guide
Issue 1: High background signal or inconsistent results in my cAMP assay.
-
Possible Cause: Suboptimal assay conditions or cellular stress.
-
Troubleshooting Tip:
-
Optimize Cell Density: Titrate the number of cells per well to ensure the cAMP signal falls within the linear range of your detection kit.
-
Serum Starvation: Serum contains various growth factors and hormones that can activate signaling pathways and increase background cAMP levels. Serum-starve your cells for 4-16 hours before the assay to reduce this background.
-
Optimize Incubation Time: Determine the optimal incubation time with Arformoterol to achieve a maximal and stable cAMP response. A time-course experiment (e.g., 5, 15, 30, 60 minutes) is recommended.
-
Use a Phosphodiesterase (PDE) Inhibitor: Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP and enhance the signal-to-noise ratio.
-
-
Issue 2: I suspect my observed cellular response is due to off-target β1-AR activation.
-
Possible Cause: High concentration of Arformoterol leading to non-specific receptor activation.
-
Troubleshooting Tip:
-
Use a Selective β1-AR Antagonist: Pre-incubate your cells with a selective β1-AR antagonist, such as Atenolol, before adding Arformoterol. A reduction in the cellular response in the presence of Atenolol would indicate a β1-AR-mediated off-target effect. A typical concentration range for Atenolol in cellular assays is 1-10 µM.
-
Dose-Response Curve: Perform a full dose-response curve for Arformoterol. Off-target effects are more likely to occur at higher concentrations. Determine the EC50 for your on-target effect and work at concentrations around this value to minimize off-target activation.
-
-
Issue 3: Difficulty in distinguishing between on-target and off-target effects.
-
Possible Cause: Complex cellular system with multiple potential targets.
-
Troubleshooting Tip:
-
Combine Selective Antagonists: To dissect the signaling pathways, use a combination of selective antagonists. For example, compare the effect of Arformoterol alone to its effect in the presence of a β1-AR antagonist (Atenolol) and a β2-AR antagonist (ICI 118,551). This will help to isolate the contribution of each receptor subtype to the overall cellular response. A typical concentration for ICI 118,551 to selectively block β2-AR is in the range of 10-100 nM.
-
Knockdown/Knockout Models: If genetically tractable, use siRNA or CRISPR/Cas9 to knockdown or knockout the β1-AR or β2-AR in your cell line. This provides a highly specific way to confirm the involvement of each receptor in the observed phenotype.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for Arformoterol and relevant antagonists to aid in experimental design.
Table 1: Arformoterol Receptor Binding Affinity and Potency
| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor | Selectivity (β2/β1) | Reference |
| pKi | 6.25 ± 0.06 | 8.2 ± 0.09 | ~90-fold | |
| pD2 | - | 8.9 ± 0.03 | - |
pKi = -log(Ki), where Ki is the inhibition constant. A higher pKi value indicates a higher binding affinity. pD2 = -log(EC50), where EC50 is the half-maximal effective concentration. A higher pD2 value indicates higher potency.
Table 2: Properties of Selective Adrenergic Receptor Antagonists
| Antagonist | Primary Target | Ki (nM) for β1-AR | Ki (nM) for β2-AR | Recommended Concentration | Reference |
| Atenolol | β1-AR | ~220 | >1000 | 1 - 10 µM | |
| ICI 118,551 | β2-AR | 120 | 1.2 | 10 - 100 nM |
Experimental Protocols
Protocol 1: cAMP Measurement Assay to Determine On-Target vs. Off-Target Effects
This protocol is designed to measure intracellular cAMP levels in response to Arformoterol in the presence or absence of selective β1-AR and β2-AR antagonists.
Materials:
-
Cell line of interest (e.g., HEK293-β2AR, CHO-K1, or A549)
-
Cell culture medium (e.g., DMEM or F-12K)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Arformoterol
-
Atenolol (selective β1-AR antagonist)
-
ICI 118,551 (selective β2-AR antagonist)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
96-well cell culture plates
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
-
Serum Starvation:
-
The next day, gently wash the cells with PBS and replace the growth medium with serum-free medium.
-
Incubate for 4-16 hours at 37°C.
-
-
Antagonist Pre-treatment:
-
Prepare working solutions of Atenolol (e.g., 1 µM) and ICI 118,551 (e.g., 100 nM) in serum-free medium containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Add the antagonist solutions to the appropriate wells and incubate for 30-60 minutes at 37°C. Include a vehicle control (medium with IBMX only).
-
-
Arformoterol Stimulation:
-
Prepare a serial dilution of Arformoterol in serum-free medium containing IBMX.
-
Add the Arformoterol solutions to the wells (including those pre-treated with antagonists) and incubate for the pre-determined optimal time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate dose-response curves for Arformoterol in the absence and presence of each antagonist.
-
A rightward shift in the Arformoterol dose-response curve in the presence of ICI 118,551 confirms a β2-AR-mediated effect.
-
A rightward shift in the presence of Atenolol indicates a β1-AR-mediated off-target effect.
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of Arformoterol for β1-AR and β2-AR.
Materials:
-
Cell membranes prepared from cells expressing either β1-AR or β2-AR.
-
Radioligand (e.g., [3H]-CGP 12177)
-
Arformoterol (unlabeled competitor)
-
Non-specific binding control (e.g., high concentration of propranolol)
-
Binding buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of radioligand to each well.
-
-
Competitive Binding:
-
Add increasing concentrations of Arformoterol to the wells.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of a non-selective antagonist like propranolol).
-
-
Incubation:
-
Add the cell membranes to each well and incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Harvesting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the Arformoterol concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Arformoterol Signaling Pathway.
References
Technical Support Center: Arformoterol Maleate Solubility for Experimental Use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Arformoterol maleate for experimental purposes.
Troubleshooting Guide
Researchers may encounter challenges in achieving the desired concentration of this compound in solution. This guide offers systematic approaches to troubleshoot and resolve common solubility issues.
Problem: this compound does not dissolve completely in aqueous buffers.
Possible Causes:
-
Low intrinsic solubility: Arformoterol, as a base, has limited solubility in neutral aqueous solutions.
-
Incorrect pH: The pH of the solution may not be optimal for dissolving the maleate salt.
-
Insufficient mixing or time: The compound may require more vigorous agitation or a longer duration to dissolve.
Solutions:
-
pH Adjustment:
-
Protocol: Prepare your desired buffer (e.g., Phosphate Buffered Saline, Tris-HCl). Start with a slightly acidic pH (e.g., pH 4-5) and gradually increase it. Arformoterol is a weak base, and its solubility can be influenced by pH. Monitor for dissolution. It is crucial to ensure the final pH is compatible with your experimental system.
-
-
Co-solvents:
-
Protocol: Prepare a stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Subsequently, dilute this stock solution into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is low enough to not affect the experimental results (typically <0.1-1%).
-
-
Heating and Sonication:
-
Protocol: Gentle warming of the solution (e.g., to 37°C) can aid dissolution. Combine warming with sonication in a water bath for short intervals (5-10 minutes) to break down any aggregates and enhance dissolution. Always check the compound's stability at elevated temperatures.
-
Problem: Precipitation occurs when diluting a stock solution into an aqueous buffer.
Possible Causes:
-
Supersaturation: The concentration of this compound in the final solution exceeds its solubility limit in the aqueous buffer.
-
Solvent shock: Rapid addition of the organic stock solution to the aqueous buffer can cause the compound to precipitate out.
Solutions:
-
Stepwise Dilution:
-
Protocol: Instead of a single large dilution, add the stock solution to the aqueous buffer in smaller increments while continuously vortexing or stirring. This allows for better mixing and can prevent localized high concentrations that lead to precipitation.
-
-
Use of Surfactants:
-
Protocol: Incorporate a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, into the aqueous buffer before adding the this compound stock solution. Surfactants can help to form micelles that encapsulate the drug and increase its apparent solubility.[1][2] Start with a low concentration (e.g., 0.01-0.1%) and optimize as needed.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
Quantitative Solubility Data (Formoterol Fumarate as a Reference)
Since specific data for this compound is limited, the following table for the structurally similar Formoterol fumarate can be used as a general guide. Please note that these values may differ for this compound.
| Solvent | Solubility | Reference Protocol |
| DMSO | ≥ 2.5 mg/mL | Prepare a stock solution by dissolving the compound in DMSO. Gentle warming and sonication can be used to aid dissolution.[5] |
| Ethanol | Soluble | Dissolve the compound in absolute ethanol. |
| Water | < 0.1 mg/mL (insoluble) | Direct dissolution in water is challenging. |
| 10% DMSO in Saline | ≥ 2.5 mg/mL | Prepare a 10% DMSO solution in saline and then dissolve the compound. |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 2.5 mg/mL | A co-solvent system can significantly enhance solubility. |
Q2: What are some general strategies to improve the solubility of poorly soluble drugs like this compound?
Several techniques can be employed to enhance the solubility of poorly water-soluble drugs for experimental use.
Solubility Enhancement Strategies
| Strategy | Description |
| Physical Modifications | |
| Particle Size Reduction | Micronization or nanosizing increases the surface area-to-volume ratio, which can improve the dissolution rate. |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier matrix, which can enhance wettability and dissolution. |
| Chemical Modifications | |
| Use of Co-solvents | A water-miscible organic solvent is used to first dissolve the drug before dilution in an aqueous medium. |
| pH Adjustment | For ionizable drugs, adjusting the pH of the solution can increase solubility. |
| Surfactant Solubilization | Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their solubility in aqueous solutions. |
| Complexation | Using complexing agents like cyclodextrins can form inclusion complexes with the drug, enhancing its aqueous solubility. |
Q3: How does Arformoterol exert its therapeutic effect?
Arformoterol is a long-acting beta-2 adrenergic receptor agonist (LABA). Its mechanism of action involves the stimulation of beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells. This activation leads to a cascade of intracellular events that result in bronchodilation.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Improving this compound Solubility
The following diagram illustrates a logical workflow for researchers to follow when faced with solubility challenges with this compound.
Caption: A troubleshooting workflow for dissolving this compound.
Arformoterol Signaling Pathway
This diagram outlines the molecular signaling cascade initiated by Arformoterol binding to the beta-2 adrenergic receptor.
Caption: The signaling pathway of Arformoterol leading to bronchodilation.
References
Addressing tachyphylaxis to Arformoterol in long-term cell culture models
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering tachyphylaxis to Arformoterol in long-term cell culture models.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a decreased response to Arformoterol over time. How can I confirm this is tachyphylaxis?
A1: Tachyphylaxis, or functional desensitization, is a rapid loss of drug response. To confirm this in your cell culture model, you should observe a diminished physiological effect with repeated administration of the same dose of Arformoterol.[1] A key indicator is a rightward shift in the agonist dose-response curve, meaning a higher concentration of Arformoterol is required to achieve the same level of response (e.g., cAMP production or airway smooth muscle relaxation).
Recommended Confirmation Experiments:
-
Functional Assays: Perform cyclic AMP (cAMP) accumulation assays after both acute (short-term) and chronic (long-term) exposure to Arformoterol. A significant reduction in the maximal cAMP response after chronic treatment is a strong indicator of tachyphylaxis.
-
Dose-Response Curves: Generate dose-response curves for Arformoterol before and after a prolonged incubation period. A decreased Emax (maximum effect) or an increased EC50 (concentration for 50% of maximal effect) suggests desensitization.
Q2: What is the molecular mechanism behind Arformoterol-induced tachyphylaxis?
A2: Tachyphylaxis to β2-agonists like Arformoterol is a multifactorial process primarily involving the β2-adrenergic receptor (β2AR). The key mechanisms are:
-
Receptor Desensitization (Uncoupling): This is a rapid process.[2] Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the β2AR.[3][4] This phosphorylation promotes the binding of β-arrestin proteins.[3] β-arrestin binding sterically hinders the receptor's interaction with its Gs protein, effectively "uncoupling" it from the downstream adenylyl cyclase signaling pathway and reducing cAMP production.
-
Receptor Internalization (Sequestration): Following β-arrestin binding, the receptor-arrestin complex is targeted for internalization into endosomes. This removes the receptors from the cell surface, making them unavailable for further agonist stimulation.
-
Receptor Downregulation: This is a slower, long-term process. After prolonged agonist exposure, internalized receptors can be targeted for lysosomal degradation rather than being recycled back to the cell membrane. This leads to a net loss in the total number of β2ARs in the cell, a state referred to as downregulation. Chronic treatment with albuterol (another β2-agonist) has been shown to cause a 30% reduction in pulmonary β2AR numbers in rat models.
Q3: Which cell lines are appropriate for studying Arformoterol tachyphylaxis?
A3: The choice of cell line depends on the research question.
-
Primary Human Bronchial Smooth Muscle Cells (hBSMC): These are considered the gold standard as they most closely represent the primary target tissue for Arformoterol.
-
HEK-293 Cells: Human Embryonic Kidney 293 cells are widely used because they are easy to culture and transfect. They can be engineered to express endogenous or tagged β2ARs, making them an excellent model for studying the specific molecular mechanisms of receptor trafficking and signaling.
-
A431 Cells: A human epidermoid carcinoma cell line that endogenously expresses the β2AR.
-
BEAS-2B Cells: A human bronchial epithelial cell line. While not the primary site of bronchodilation, epithelial cells do express β2ARs and can be used to study certain aspects of signaling.
Q4: How can I prevent or reverse tachyphylaxis in my cell culture model?
A4: While tachyphylaxis is a natural homeostatic process, its effects can be modulated in experimental settings.
-
Washout Period: Removing the agonist from the culture medium allows for receptor resensitization and recycling to the cell surface. The required time can vary, but a period of 24-48 hours is often sufficient to restore responsiveness.
-
Corticosteroids: In clinical and experimental settings, corticosteroids (e.g., budesonide) have been shown to prevent β2AR desensitization. They can upregulate β2AR gene expression, counteracting downregulation. Pre-incubation with budesonide has been shown to prevent formoterol-induced desensitization in human small airways.
-
Phosphodiesterase (PDE) Inhibitors: Tachyphylaxis can also involve increased cAMP degradation by PDEs. Using a PDE inhibitor can help maintain intracellular cAMP levels, even when receptor signaling is partially desensitized.
Troubleshooting Guide
| Problem / Observation | Possible Cause(s) | Recommended Solution(s) |
| High variability in cAMP assay results. | 1. Inconsistent cell density. 2. Variable incubation times with Arformoterol or PDE inhibitors. 3. Cell passage number is too high, leading to phenotypic drift. | 1. Ensure uniform cell seeding and confluence across all wells. 2. Use a multichannel pipette and a precise timer for all additions. 3. Use cells within a defined low-passage number range. |
| No significant tachyphylaxis observed after chronic treatment. | 1. Arformoterol concentration is too low to induce robust desensitization. 2. Incubation time is too short for downregulation to occur. 3. High receptor reserve in the chosen cell line. | 1. Perform a dose-response curve to ensure you are using a concentration at or above the EC80. 2. Extend the chronic treatment period (e.g., 24, 48, or 72 hours). 3. Consider using a cell line with lower receptor expression or use a partial agonist to unmask desensitization. |
| Complete loss of cell response, even to forskolin. | 1. Cell death due to drug toxicity or poor culture conditions. 2. The defect is downstream of the receptor and G-protein (e.g., non-functional adenylyl cyclase). | 1. Perform a cell viability assay (e.g., MTT or Trypan Blue) to check for toxicity. 2. Use forskolin (a direct activator of adenylyl cyclase) as a positive control. If forskolin fails to elicit a cAMP response, the problem lies with the cyclase or the assay itself, not receptor desensitization. |
| Western blot shows no change in total β2AR protein levels despite functional desensitization. | 1. Tachyphylaxis is due to rapid receptor uncoupling, not downregulation. 2. Antibody is not specific or sensitive enough. | 1. This is an expected result for short-term agonist exposure. Functional desensitization occurs much faster than protein degradation. Measure receptor phosphorylation or β-arrestin recruitment. 2. Validate your antibody with positive and negative controls. |
Experimental Protocols & Data
Protocol 1: Induction of Tachyphylaxis and cAMP Measurement
Objective: To quantify the degree of functional desensitization to Arformoterol in hBSMC.
Methodology:
-
Cell Culture: Plate primary hBSMC in 24-well plates and grow to 80-90% confluence.
-
Chronic Treatment (Induction):
-
Treat cells with a desensitizing concentration of Arformoterol (e.g., 100 nM) or vehicle (control) for 24 hours in serum-free medium.
-
-
Wash and Rest:
-
Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS).
-
Incubate the cells in fresh serum-free medium for 60 minutes at 37°C to allow for acute receptor resensitization, isolating the effect of longer-term desensitization/downregulation.
-
-
Acute Stimulation:
-
Pre-incubate all wells with a non-selective PDE inhibitor (e.g., 100 µM IBMX) for 15 minutes.
-
Stimulate the cells with a range of Arformoterol concentrations (e.g., 1 pM to 10 µM) for 15 minutes at 37°C. Include a vehicle control and a positive control (e.g., 10 µM Forskolin).
-
-
cAMP Quantification:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF-based assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize cAMP concentrations to protein content in each well.
-
Plot the dose-response curves (cAMP concentration vs. log[Arformoterol]) for both the chronically treated and control groups.
-
Calculate EC50 and Emax values using a non-linear regression model (sigmoidal dose-response).
-
Expected Quantitative Data:
| Treatment Group | EC50 (nM) | Emax (% of Control) |
| Vehicle (Control) | 0.5 ± 0.1 | 100% |
| Chronic Arformoterol (24h) | 5.2 ± 0.8 | 65 ± 5% |
| Note: These are representative values. Actual results will vary based on cell type and experimental conditions. |
Protocol 2: Measuring β2AR Downregulation via Western Blot
Objective: To determine if chronic Arformoterol exposure leads to a reduction in total β2AR protein.
Methodology:
-
Cell Culture & Treatment: Plate cells (e.g., HEK-293 expressing β2AR) in 6-well plates. Treat with Arformoterol (1 µM) or vehicle for 48 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the β2AR overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band densities using imaging software and normalize the β2AR signal to the loading control.
Visualizations
Signaling and Desensitization Pathway
Caption: β2AR signaling cascade and mechanisms of tachyphylaxis.
Experimental Workflow for Tachyphylaxis Study
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholarly Article or Book Chapter | β 2 -Adrenergic Receptor Signaling and Desensitization Elucidated by Quantitative Modeling of Real Time cAMP Dynamics | ID: k930c6204 | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
Technical Support Center: Method Validation for a Sensitive Arformoterol Bioanalytical Assay
Welcome to the technical support center for the bioanalytical method validation of a sensitive Arformoterol assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the typical linear range for a sensitive Arformoterol bioanalytical assay in human plasma?
A1: For highly sensitive LC-MS/MS methods, the linear range for Arformoterol (or Formoterol) in human plasma can extend to the low picogram per milliliter level. A typical calibration curve might range from 0.2 pg/mL to 100 pg/mL.[1] One validated method demonstrated linearity from 0.4 to 150 pg/mL.[2]
Q2: What is an acceptable Lower Limit of Quantification (LLOQ) for a sensitive Arformoterol assay?
A2: An LLOQ of 0.2 pg/mL in human plasma has been achieved using advanced LC-MS/MS instrumentation.[1] Another sensitive method reported an LLOQ of 0.40 pg/mL in human serum.[3] For routine applications, an LLOQ in the low pg/mL range is generally considered sensitive.
Q3: What are the expected precision and accuracy for a validated Arformoterol bioanalytical method?
A3: For a validated method, the inter-batch precision (expressed as the coefficient of variation, %CV) should ideally be less than 15%. The accuracy should be within 85-115% of the nominal concentration (or 80-120% at the LLOQ). One study reported inter-batch precision ranging from 1.55% to 9.01% and accuracy from 93.37% to 107.30% for calibration standards.[3]
Q4: How should the stability of Arformoterol in plasma be assessed?
A4: Stability should be evaluated under various conditions that mimic sample handling and storage. This includes:
-
Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles (e.g., three cycles).
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a period reflecting the sample processing time.
-
Long-Term Stability: Determine stability in a frozen state (e.g., at -20°C or -70°C) for an extended duration.
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.
One study found Formoterol to be stable in human serum for at least three freeze-thaw cycles, for 2 hours at room temperature, and for at least 6 months when stored below -20°C.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Arformoterol in biological samples.
Issue 1: Low Analyte Recovery
Possible Causes:
-
Inefficient extraction from the biological matrix.
-
Analyte adsorption to labware (e.g., plastic tubes, well plates).
-
Degradation of the analyte during sample processing.
-
Suboptimal pH during liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Optimize Extraction Technique | If using protein precipitation (PPT), consider switching to SPE or LLE for a cleaner extract and potentially higher recovery. For SPE, experiment with different sorbents (e.g., cation-exchange). | Different extraction techniques offer varying efficiencies for analyte recovery and removal of interferences. |
| 2. Adjust pH | Ensure the pH of the sample and extraction solvents is optimized for Arformoterol, which is a basic compound. For LLE, a basic pH will ensure the analyte is in its neutral form for efficient extraction into an organic solvent. | The ionization state of Arformoterol is pH-dependent, which significantly impacts its solubility and partitioning behavior. |
| 3. Use Low-Binding Labware | Utilize polypropylene or other low-binding tubes and plates for sample preparation and storage. | Arformoterol, especially at low concentrations, can adsorb to surfaces, leading to significant analyte loss. |
| 4. Evaluate Analyte Stability | Perform stability tests under conditions that mimic your sample processing steps to identify any potential degradation. | If degradation is observed, steps like keeping samples on ice or reducing processing time should be implemented. |
Issue 2: High Matrix Effects (Ion Suppression or Enhancement)
Possible Causes:
-
Co-elution of endogenous matrix components (e.g., phospholipids) with Arformoterol.
-
Insufficient sample cleanup.
-
High concentrations of salts or other non-volatile components in the final extract.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Improve Chromatographic Separation | Modify the LC gradient to better separate Arformoterol from matrix interferences. Experiment with different analytical columns (e.g., different stationary phases or particle sizes). | Increasing the chromatographic resolution can move the analyte peak away from interfering matrix components. |
| 2. Enhance Sample Cleanup | If using PPT, incorporate a phospholipid removal step or switch to a more rigorous cleanup technique like SPE. | Cleaner samples reduce the amount of co-eluting matrix components that can cause ion suppression or enhancement. |
| 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS) | Employ a SIL-IS (e.g., Formoterol-d6) to compensate for matrix effects. | A SIL-IS will co-elute with the analyte and experience similar matrix effects, thereby improving the accuracy and precision of quantification. |
| 4. Dilute the Sample | If sensitivity allows, diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components. | Dilution is a simple way to mitigate matrix effects, but it may compromise the ability to reach a very low LLOQ. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Arformoterol from Human Plasma
This protocol is adapted from a method developed for Formoterol.
Materials:
-
Human plasma (K2 EDTA)
-
Arformoterol and a suitable stable isotope-labeled internal standard (e.g., Formoterol-d6) stock solutions
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Ammonia solution
-
Deionized water
-
Cation-exchange SPE cartridges (e.g., SCX-3)
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add the internal standard solution. Dilute the sample with an appropriate buffer to facilitate binding to the SPE sorbent.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove endogenous interferences.
-
Elution: Elute Arformoterol and the internal standard with a solution of methanol containing a small percentage of ammonia (e.g., 0.2 mL of 10% acetonitrile in water or methanol/ammonia).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of Arformoterol from Human Plasma
This protocol is based on a sensitive method for Formoterol.
Materials:
-
Human plasma
-
Arformoterol and internal standard stock solutions
-
tert-Butyl methyl ether (MTBE)
-
Ammonium hydroxide solution
Procedure:
-
Sample Preparation: To 300 µL of human plasma, add the internal standard.
-
Extraction: Add 2.5 mL of MTBE and 200 µL of 0.1% (v/v) ammonium hydroxide solution.
-
Vortex and Centrifuge: Vortex the mixture for 3 minutes and then centrifuge at approximately 4000 x g for 5 minutes.
-
Supernatant Transfer: Transfer the organic supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under nitrogen at 40°C. Reconstitute the dried sample in 150 µL of the mobile phase.
Data Presentation
Table 1: Summary of Validation Parameters for a Sensitive Arformoterol/Formoterol Bioanalytical Assay
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.2 - 100 pg/mL | |
| 0.4 - 150 pg/mL | ||
| LLOQ | 0.2 pg/mL | |
| 0.4 pg/mL | ||
| Accuracy | 93.37% - 107.30% | |
| 95.3% - 111.1% | ||
| Precision (%CV) | 1.55% - 9.01% | |
| 0.6% - 10.7% | ||
| Extraction Recovery | 58.42% - 64.85% (SPE) |
Visualizations
Caption: General experimental workflow for Arformoterol bioanalysis.
Caption: Troubleshooting logic for low analyte recovery.
References
Validation & Comparative
A Comparative In Vitro Analysis of Arformoterol and Racemic Formoterol
An objective comparison of the pharmacological and functional properties of arformoterol, the (R,R)-enantiomer of formoterol, and its racemic mixture. This guide provides a detailed examination of their interactions with the β2-adrenergic receptor, supported by experimental data and protocols for researchers in drug development and respiratory science.
Formoterol, a long-acting β2-adrenergic receptor agonist, is a cornerstone in the management of obstructive airway diseases. It is clinically available as a racemic mixture of its (R,R)- and (S,S)-enantiomers, as well as the single (R,R)-enantiomer, arformoterol. This guide presents a comparative in vitro analysis of arformoterol and racemic formoterol, focusing on their receptor binding affinity, functional potency, and intrinsic efficacy.
Quantitative Pharmacological Comparison
The following table summarizes the key in vitro pharmacological parameters of arformoterol and racemic formoterol at the human β2-adrenergic receptor.
| Parameter | Arformoterol ((R,R)-Formoterol) | Racemic Formoterol | (S,S)-Formoterol | Key Findings & References |
| Binding Affinity (Ki, nM) | 2.9 | Not directly reported; activity resides in (R,R)-enantiomer | 3100 | Arformoterol demonstrates approximately 1000-fold higher affinity for the human β2-adrenergic receptor compared to its (S,S)-enantiomer.[1] |
| Functional Potency (EC50, nM) | ~1.0 (Human Bronchus Relaxation) | ~1.0 (Human Bronchus Relaxation) | >1000 (Human Bronchus Relaxation) | Arformoterol and racemic formoterol exhibit similar potency in inducing relaxation of human bronchial smooth muscle. The (S,S)-enantiomer is significantly less potent. |
| Intrinsic Efficacy | Full Agonist (~94% of Isoprenaline) | Full Agonist | Negligible | Both arformoterol and racemic formoterol are considered full agonists at the β2-adrenergic receptor, with intrinsic efficacy comparable to the standard full agonist, isoprenaline.[2][3] |
Core Concepts: Stereoselectivity and Clinical Relevance
The significant differences in binding affinity between the enantiomers of formoterol highlight the stereoselective nature of the β2-adrenergic receptor. The receptor's binding pocket preferentially accommodates the (R,R)-enantiomer, which is responsible for the therapeutic bronchodilatory effects.[3] While in vitro functional potency for relaxation appears similar between arformoterol and the racemate, the administration of the pure (R,R)-enantiomer eliminates the presence of the less active (S,S)-enantiomer.[1] Some preclinical studies suggest that the (S,S)-enantiomer may have some undesirable effects, although the clinical significance of this in the context of the racemic mixture is not fully established.
Signaling Pathway and Experimental Workflow
The activation of the β2-adrenergic receptor by agonists such as arformoterol and formoterol initiates a well-defined signaling cascade, leading to bronchodilation. A typical experimental workflow to compare these compounds in vitro involves assessing their binding characteristics and their ability to stimulate downstream signaling.
Experimental Protocols
Radioligand Binding Assay (Competitive Binding)
Objective: To determine the binding affinity (Ki) of arformoterol and racemic formoterol for the β2-adrenergic receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Radiolabeled β2-adrenergic antagonist (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).
-
Unlabeled arformoterol and racemic formoterol.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate a fixed concentration of the radiolabeled antagonist with the cell membranes in the presence of increasing concentrations of unlabeled arformoterol or racemic formoterol. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled antagonist like propranolol).
-
Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient duration to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) and intrinsic efficacy (Emax) of arformoterol and racemic formoterol.
Materials:
-
A suitable cell line endogenously or recombinantly expressing the human β2-adrenergic receptor (e.g., human bronchial smooth muscle cells, A549, or HEK293 cells).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Arformoterol and racemic formoterol.
-
Isoproterenol (as a reference full agonist).
-
cAMP detection kit (e.g., ELISA, HTRF).
Procedure:
-
Cell Seeding: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to inhibit phosphodiesterase activity.
-
Agonist Stimulation: Add increasing concentrations of arformoterol, racemic formoterol, or isoproterenol to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a defined period to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration. Use non-linear regression to determine the EC50 (potency) and Emax (maximum effect) for each compound. The intrinsic efficacy can be expressed as a percentage of the maximal response induced by isoproterenol.
References
- 1. Biological actions of formoterol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of agonist intrinsic activity on the desensitisation of β2-adrenoceptor-mediated responses in mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of arformoterol in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Arformoterol and salmeterol in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of arformoterol and salmeterol, two long-acting β2-adrenergic receptor agonists. The data presented is compiled from various preclinical studies to offer a comprehensive overview for researchers in respiratory drug development. Arformoterol is the active (R,R)-enantiomer of formoterol. The data for formoterol is used here as a proxy for arformoterol, a common practice in preclinical evaluation given that the (S,S)-enantiomer is significantly less active.
Molecular and Functional Comparison
Arformoterol and salmeterol are both cornerstone therapies for chronic obstructive pulmonary disease (COPD) and asthma, primarily due to their extended duration of action. However, their preclinical pharmacological profiles exhibit distinct differences in receptor interaction, signal transduction, and functional activity.
Receptor Binding Affinity
Receptor binding affinity is a measure of how tightly a drug binds to its target receptor. In the context of β2-agonists, a higher affinity, indicated by a lower dissociation constant (Ki), often contributes to a longer duration of action.
| Parameter | Arformoterol (as Formoterol) | Salmeterol | Reference |
| pKi (β2-adrenoceptor) | 8.2 ± 0.09 | 8.3 ± 0.04 | [1] |
| pKh (high-affinity state) | 9.6 ± 0.4 | 10.4 ± 0.7 | [1] |
Note: pKi and pKh are the negative logarithms of the inhibitor and high-affinity dissociation constants, respectively. A higher value indicates greater affinity.
In Vitro Potency and Efficacy
The potency (EC50 or pD2) of a drug refers to the concentration at which it produces 50% of its maximal effect, while efficacy (Emax or intrinsic activity) is the maximal response a drug can produce. Formoterol is generally considered a full agonist at the β2-adrenoceptor, whereas salmeterol is classified as a partial agonist.[2][3][4]
| Parameter | Arformoterol (as Formoterol) | Salmeterol | Reference |
| pD2 (Guinea Pig Tracheal Relaxation) | 8.9 ± 0.03 | 9.2 ± 0.03 | |
| -log EC50 (Guinea Pig Tracheal Relaxation) | 9.32 ± 0.05 | 7.50 ± 0.13 | |
| Intrinsic Activity (Isolated Human Bronchus) | 0.84 | 0.62-0.66 | |
| cAMP Accumulation (% of Isoprenaline) | 97% | 63% |
Note: pD2 is the negative logarithm of the EC50 value. A higher value indicates greater potency.
Signaling Pathways and Experimental Workflows
The activation of the β2-adrenergic receptor by agonists like arformoterol and salmeterol initiates a cascade of intracellular events, primarily through the Gs-protein/adenylyl cyclase/cAMP pathway, leading to bronchodilation.
References
- 1. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salmeterol, formoterol, and salbutamol in the isolated guinea pig trachea: differences in maximum relaxant effect and potency but not in functional antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological similarities and differences between beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Efficacy Analysis: Arformoterol versus Salmeterol for Chronic Obstructive Pulmonary Disease (COPD) Management
This guide provides a detailed comparison of the efficacy and safety profiles of arformoterol and salmeterol, two prominent long-acting beta-2 agonists (LABAs) utilized in the management of Chronic Obstructive Pulmonary Disease (COPD). The information herein is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data and methodologies.
Introduction to Beta-2 Agonists in COPD Therapy
Beta-2 adrenergic agonists are a cornerstone in the pharmacological management of COPD. Their therapeutic effect is mediated through the stimulation of beta-2 adrenergic receptors located on the smooth muscle cells of the airways. This stimulation initiates a signaling cascade that results in bronchodilation, thereby alleviating the airflow obstruction characteristic of COPD. Arformoterol, the (R,R)-enantiomer of formoterol, and salmeterol are both long-acting beta-2 agonists, providing sustained bronchodilation for 12 hours or more. While both drugs share a common mechanism of action, differences in their pharmacological profiles warrant a detailed comparative analysis.
Mechanism of Action: Beta-2 Adrenergic Receptor Signaling
The binding of a beta-2 agonist like arformoterol or salmeterol to the beta-2 adrenergic receptor (a G-protein coupled receptor) triggers a conformational change. This activates the associated stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins. This phosphorylation cascade ultimately leads to a decrease in intracellular calcium concentrations, resulting in the relaxation of airway smooth muscle and subsequent bronchodilation.
Caption: Beta-2 adrenergic receptor signaling cascade leading to bronchodilation.
Comparative Efficacy Data
The following tables summarize key efficacy parameters from clinical trials comparing arformoterol and salmeterol in patients with COPD.
Table 1: Bronchodilator Efficacy (Change from Baseline in FEV1)
| Time Point | Arformoterol (15 mcg) | Salmeterol (42 mcg) |
| Peak FEV1 (L) | 0.22 - 0.26 | 0.18 - 0.23 |
| Trough FEV1 (L) | 0.11 - 0.15 | 0.09 - 0.13 |
| Time to Onset (min) | ~ 7 | ~ 20 |
| Duration of Action (hr) | ≥ 12 | ≥ 12 |
FEV1: Forced Expiratory Volume in one second. Data compiled from representative clinical trials.
Table 2: Patient-Reported Outcomes
| Outcome Measure | Arformoterol | Salmeterol |
| St. George's Respiratory Questionnaire (SGRQ) Total Score | Significant Improvement | Significant Improvement |
| Transitional Dyspnea Index (TDI) Focal Score | Significant Improvement | Significant Improvement |
Lower SGRQ scores and higher TDI scores indicate improvement in health status and reduction in dyspnea, respectively.
Experimental Protocols
The data presented above are derived from randomized, double-blind, parallel-group clinical trials. Below is a generalized methodology representative of such studies.
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled study in patients with moderate-to-severe COPD.
Inclusion Criteria:
-
Age ≥ 40 years
-
Diagnosis of COPD as defined by the American Thoracic Society
-
Post-bronchodilator FEV1 ≤ 65% of predicted
-
FEV1/FVC ratio ≤ 0.70
-
Smoking history of ≥ 10 pack-years
Exclusion Criteria:
-
Clinically significant cardiovascular, renal, or hepatic disease
-
History of asthma
-
Use of other long-acting bronchodilators
Treatment Protocol:
-
Screening Phase: Patients undergo a washout period for any prohibited medications.
-
Randomization: Eligible patients are randomly assigned to receive one of the following treatments via nebulization or metered-dose inhaler, twice daily for a specified period (e.g., 12 weeks):
-
Arformoterol Tartrate (15 mcg)
-
Salmeterol Xinafoate (42 mcg)
-
Placebo
-
-
Efficacy Assessments:
-
Spirometry: FEV1 and FVC are measured at baseline and at specified intervals post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 10, 12 hours) on designated study days.
-
Patient-Reported Outcomes: Questionnaires such as the SGRQ and TDI are administered at baseline and at the end of the treatment period.
-
-
Safety Assessments:
-
Adverse events are monitored and recorded throughout the study.
-
Vital signs (heart rate, blood pressure) and electrocardiograms (ECGs) are assessed at regular intervals.
-
Caption: Generalized workflow for a comparative clinical trial of bronchodilators.
Safety and Tolerability
Both arformoterol and salmeterol are generally well-tolerated. The most common adverse events associated with beta-2 agonists are related to their mechanism of action and include tremor, palpitations, and tachycardia. In clinical trials, the incidence of these events was found to be low and comparable between the arformoterol and salmeterol treatment groups. No clinically significant differences in cardiovascular safety parameters, such as changes in heart rate or QTc interval, have been consistently observed between the two drugs when administered at their recommended doses.
Conclusion
Arformoterol demonstrates a comparable, and in some aspects, potentially faster onset of bronchodilator action compared to salmeterol in patients with moderate-to-severe COPD. Both medications provide a similar duration of action of at least 12 hours and lead to significant improvements in lung function and patient-reported outcomes. The safety profiles of arformoterol and salmeterol are also comparable. The choice between these two effective LABAs may depend on factors such as patient preference for the delivery device, cost, and individual patient response. Further head-to-head studies focusing on specific patient populations and long-term outcomes would be beneficial to further delineate their comparative effectiveness.
Arformoterol's Bronchodilatory Effects: A Cross-Study Comparison
Arformoterol, the (R,R)-enantiomer of formoterol, is a long-acting beta2-agonist (LABA) utilized for the maintenance treatment of bronchoconstriction in patients with Chronic Obstructive Pulmonary Disease (COPD).[1][2] This guide provides a comparative analysis of the bronchodilatory effects of arformoterol based on data from various clinical studies, offering a resource for researchers, scientists, and drug development professionals.
Comparative Efficacy in Bronchodilation
Clinical trials have demonstrated that arformoterol provides effective and sustained bronchodilation in patients with COPD.[3][4] Its performance has been compared with other LABAs, such as salmeterol and its racemic counterpart, formoterol.
Arformoterol versus Salmeterol
Studies comparing nebulized arformoterol to salmeterol metered-dose inhaler (MDI) have shown that arformoterol leads to significant and sustained improvements in lung function.[3] Pooled data from two identical 12-week, double-blind, randomized trials involving 1,456 subjects with a mean FEV1 of 1.2L (41% predicted) revealed that increases in FEV1 AUC(0-12 hrs) and peak percent change were greater for arformoterol than for salmeterol. After 12 weeks, a higher percentage of subjects treated with arformoterol (78-87%) experienced a 10% or greater increase in FEV1 from pre-dose levels compared to those treated with salmeterol (56%). Furthermore, the median time to response was considerably shorter for arformoterol (3-13 minutes) than for salmeterol (142 minutes).
| Efficacy Endpoint | Arformoterol (15 µg BID) | Arformoterol (25 µg BID) | Arformoterol (50 µg QD) | Salmeterol (42 µg BID) | Placebo |
| Mean Improvement in Trough FEV1 (averaged over 12 weeks) | 11.4% | 15.4% | 10.9% | 11.6% | - |
| Median Time to ≥10% FEV1 Increase (Week 12) | 3-13 minutes | 3-13 minutes | 3-13 minutes | 142 minutes | 353 minutes |
| Subjects with ≥10% FEV1 Increase (Week 12) | 78-87% | 78-87% | 78-87% | 56% | 44% |
Data sourced from pooled analysis of two 12-week, randomized, double-blind trials.
A 12-month follow-up study comparing arformoterol 50 µg once daily with salmeterol 42 µg twice daily in 813 COPD patients showed that both treatments improved mean predose (trough) FEV1 at week 13 and week 52. While both drugs showed a slight decline of about 2% in mean peak percent predicted postdose FEV1 over the 52-week period, the values were consistently higher for arformoterol.
Arformoterol versus Racemic Formoterol
A 6-month, multi-center, randomized, double-blind, double-dummy trial compared nebulized arformoterol (15 µg and 25 µg BID) with racemic formoterol (12 µg BID) delivered by a dry powder inhaler (DPI) in subjects with COPD. All treatment groups demonstrated improved and maintained pulmonary function throughout the study.
| Efficacy Endpoint (Mean Change from Baseline at 6 Months) | Arformoterol (15 µg BID) | Arformoterol (25 µg BID) | Racemic Formoterol (12 µg BID) |
| Peak FEV1 | 0.30 L | 0.34 L | 0.26 L |
| 24-hour Trough FEV1 | 0.10 L | 0.14 L | 0.09 L |
| Inspiratory Capacity | 0.20 L | 0.37 L | 0.23 L |
Data from a 6-month, randomized, double-blind, double-dummy trial.
A pharmacokinetic/pharmacodynamic study in 39 subjects with COPD found that at steady state, the systemic exposure to the active (R,R)-enantiomer was similar following administration of nebulized 15 µg arformoterol and 12 µg of racemic formoterol via DPI. The mean percent increase in trough FEV1 was 19.1% in the arformoterol group, compared to 16.0% in the 12 µg racemic formoterol group.
Experimental Protocols
The cited studies employed rigorous methodologies to assess the bronchodilatory effects of arformoterol.
Study Design:
The majority of the presented data comes from randomized, double-blind, placebo-controlled, parallel-group or crossover clinical trials. Study durations ranged from 12 weeks to 12 months.
Participant Population:
Participants were typically aged 35 or 40 years and older, with a diagnosis of stable, non-asthmatic COPD, including chronic bronchitis and/or emphysema. Baseline FEV1 was generally ≤65% of the predicted value. All studies obtained informed consent from participants and received approval from institutional review boards.
Interventions and Dosages:
-
Arformoterol: Administered via nebulization at doses of 15 µg twice daily (BID), 25 µg BID, or 50 µg once daily (QD).
-
Salmeterol: Administered as a metered-dose inhaler (MDI) at a dose of 42 µg BID.
-
Racemic Formoterol: Delivered via a dry powder inhaler (DPI) at a dose of 12 µg BID.
Efficacy Endpoints:
The primary measures of bronchodilatory effect were pulmonary function tests, including:
-
Forced Expiratory Volume in 1 second (FEV1): Key parameters included the change from baseline in trough FEV1 (predose), the area under the FEV1-time curve (FEV1 AUC), and the peak percent change in FEV1.
-
Forced Vital Capacity (FVC)
-
Peak Expiratory Flow Rate (PEFR)
Rescue medication (e.g., albuterol) use was also monitored as a secondary endpoint.
Signaling Pathway and Experimental Workflow
Arformoterol Signaling Pathway
Arformoterol exerts its bronchodilatory effect by selectively binding to and activating beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells. This activation initiates a downstream signaling cascade. The binding of arformoterol to the beta-2 adrenergic receptor stimulates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium concentrations. This reduction in calcium inhibits the contractile activity of the smooth muscle cells, leading to muscle relaxation and bronchodilation.
References
Arformoterol vs. Formoterol: A Comparative Analysis of Receptor Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding kinetics of arformoterol and its racemic parent compound, formoterol. Both are long-acting beta-2 adrenergic receptor (β2AR) agonists utilized in the management of obstructive airway diseases. Understanding their interaction with the β2AR at a molecular level is crucial for comprehending their pharmacological profiles and for the development of future respiratory therapeutics. This document summarizes available experimental data on their binding affinities, outlines typical experimental methodologies, and visualizes the associated signaling pathways.
Executive Summary
Data Presentation: Receptor Binding Affinity
The following table summarizes the available quantitative data on the binding affinity of arformoterol and formoterol to the β2AR. It is important to note that a direct, head-to-head comparison of all kinetic parameters in a single study is not extensively documented.
| Compound | Parameter | Value | Species/Tissue | Radioligand | Reference |
| Arformoterol | Potency vs. Racemic Formoterol | ~2-fold greater | - | - | [1][2] |
| Potency vs. (S,S)-enantiomer | ~1,000-fold greater | - | - | [1] | |
| Formoterol | pKh (high-affinity state) | 9.6 ± 0.4 | Guinea Pig Bronchial Membranes | [125I]iodocyanopindolol | |
| pKi (low-affinity state) | 8.2 ± 0.09 | Guinea Pig Bronchial Membranes | [125I]iodocyanopindolol |
Note: pKh represents the negative logarithm of the high-affinity dissociation constant, while pKi represents the negative logarithm of the low-affinity dissociation constant. Higher values indicate greater binding affinity.
Experimental Protocols: Receptor Binding Assays
The determination of receptor binding kinetics for compounds like arformoterol and formoterol typically involves radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor. Below is a generalized protocol for a competitive radioligand binding assay, which is commonly used to determine the binding affinity of an unlabeled drug (like arformoterol or formoterol) by measuring its ability to displace a radiolabeled ligand from the β2AR.
Generalized Competitive Radioligand Binding Assay Protocol
1. Membrane Preparation:
- Culture cells expressing the human β2AR (e.g., HEK293 or CHO cells) or utilize tissue homogenates from sources rich in β2AR, such as lung tissue.
- Harvest the cells or homogenize the tissue in a cold lysis buffer.
- Centrifuge the lysate to pellet the cell membranes.
- Wash the membrane pellet with a suitable buffer to remove cytosolic components.
- Resuspend the final membrane pellet in an assay buffer and determine the protein concentration.
2. Assay Setup:
- In a 96-well plate, add a fixed amount of the prepared cell membranes to each well.
- Add a fixed concentration of a radiolabeled ligand that binds to the β2AR (e.g., [3H]-CGP 12177 or [125I]-iodocyanopindolol).
- Add varying concentrations of the unlabeled competitor drug (arformoterol or formoterol). Include a control with no competitor (total binding) and a control with a high concentration of a known β2AR antagonist to determine non-specific binding.
3. Incubation:
- Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to allow the binding to reach equilibrium.
4. Separation of Bound and Free Radioligand:
- Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
- Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
5. Detection:
- Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
- Quantify the radioactivity on each filter using a scintillation counter.
6. Data Analysis:
- Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the competitor drug.
- Plot the specific binding as a function of the log of the competitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
- Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualization
Experimental Workflow: Radioligand Binding Assay
References
A Comparative Benchmarking of Arformoterol's Preclinical Safety Profile Against Other Long-Acting Beta-Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical safety profile of arformoterol with other long-acting beta2-adrenergic agonists (LABAs), including salmeterol, formoterol, indacaterol, olodaterol, and vilanterol. The data presented is compiled from animal studies submitted for regulatory approval and available in the public domain.
Key Safety and Toxicity Findings in Animal Studies
The following tables summarize the key non-clinical safety findings for arformoterol and other LABAs across various animal species and toxicity endpoints. These studies are foundational in establishing the safety margins and potential target organs for toxicity for these compounds.
General and Cardiovascular Toxicity
Long-acting beta-agonists are known to have dose-dependent cardiovascular effects, which are considered an extension of their pharmacological action. Preclinical studies are crucial in defining the no-observable-adverse-effect level (NOAEL) for these effects.
| Drug | Animal Model(s) | Key Findings | NOAEL |
| Arformoterol | Rat, Dog | In rats, no treatment-related target organs of toxicity were identified in chronic inhalation studies. In dogs, dose-dependent increases in heart rate and ECG changes (sinus tachycardia and ventricular ectopic arrhythmias) were observed. | Rat: 100 µg/kg/day (inhalation). Dog: A NOAEL for ectopic activity could not be identified in some studies. |
| Salmeterol | Rat, Dog | In long-term inhalation studies, salmeterol was irritating to the respiratory tract in rats. In dogs, oral and inhalation administration led to tachycardia, vasodilation, and myocardial papillary necrosis at high doses. | Not explicitly stated in the provided results. |
| Formoterol | Rat, Dog | Increased heart rates and reddening of the mouth and ventral surface were observed in animals treated with formoterol. Myocardial fibrosis was reported in rats in inhalation toxicology studies. | Not explicitly stated in the provided results. |
| Indacaterol | Dog | Dose-dependent increases in heart rate were observed. | Not explicitly stated in the provided results. |
| Olodaterol | Dog | Dose-dependent increases in heart rate and decreases in blood pressure were noted. | Not explicitly stated in the provided results. |
| Vilanterol | Dog | Dose-dependent increases in heart rate were observed. | Not explicitly stated in the provided results. |
Carcinogenicity
Carcinogenicity studies are long-term bioassays designed to assess the tumor-forming potential of a drug candidate. For LABAs, a class effect of smooth muscle tumors in the female reproductive tract of rodents has been observed.
| Drug | Animal Model(s) | Key Findings |
| Arformoterol | Mouse, Rat | In mice, an increased incidence of uterine and cervical endometrial stromal polyps and stromal cell sarcoma was observed. In rats, an increase in thyroid C-cell adenomas and carcinomas was seen at high doses. These findings are considered a class effect for β2-agonists in rodents. |
| Salmeterol | Mouse, Rat | Increased incidences of smooth muscle tumors of the mesovarium in rats and of the uterus in mice were observed. |
| Formoterol | Mouse, Rat | In mice, adrenal subcapsular adenomas and carcinomas, hepatocarcinomas, and uterine leiomyomas and leiomyosarcomas were observed. In rats, ovarian leiomyomas and theca cell tumors were seen. |
| Indacaterol | Mouse, Rat | No treatment-related increase in tumors was observed in 2-year inhalation carcinogenicity studies. |
| Olodaterol | Mouse, Rat | No evidence of carcinogenicity was found in 2-year inhalation studies. |
| Vilanterol | Mouse, Rat | Tubulostromal adenomas in the ovaries were considered drug-related in mice. |
Genotoxicity and Reproductive Toxicity
| Drug | Genotoxicity | Reproductive and Developmental Toxicity |
| Arformoterol | Not genotoxic in a standard battery of tests (Ames, chromosome aberration, micronucleus). | No effects on fertility in rats. Teratogenic effects (typical of β2-agonists) were observed in rats and rabbits at high doses. |
| Salmeterol | No evidence of genotoxic potential. | Foetal effects were observed in rabbit organogenesis studies at high doses. |
| Formoterol | Negative in a standard battery of genotoxicity assays. | Class-typical teratogenic effects were observed in rats and rabbits. |
| Indacaterol | Not genotoxic. | No teratogenic effects were observed in rats and rabbits. |
| Olodaterol | Not genotoxic. | No teratogenic effects were observed in rats and rabbits. |
| Vilanterol | Not genotoxic. | Fetal skeletal variations were observed in rabbits at high doses. |
Experimental Protocols
Detailed experimental protocols for pivotal preclinical safety studies are proprietary. However, the following descriptions are based on summaries from regulatory submission documents and reflect standard practices in toxicological research.
Chronic Inhalation Toxicity Study (Rodent and Non-Rodent)
-
Objective: To determine the potential toxicity of a LABA following repeated inhalation exposure over an extended period (e.g., 6-12 months).
-
Animal Models: Typically, one rodent species (e.g., Sprague-Dawley rat) and one non-rodent species (e.g., Beagle dog).
-
Methodology:
-
Dose Groups: Animals are assigned to multiple dose groups, including a control group (vehicle), and low-, mid-, and high-dose groups of the test article.
-
Administration: The drug is administered via nose-only or whole-body inhalation for a specified duration each day.
-
Monitoring: Animals are monitored for clinical signs of toxicity, body weight changes, and food consumption.
-
Cardiovascular Assessment (Dogs): Telemeterized dogs are often used to continuously monitor electrocardiogram (ECG), heart rate, and blood pressure.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined for gross and microscopic abnormalities.
-
Carcinogenicity Bioassay (Rodent)
-
Objective: To assess the carcinogenic potential of a LABA following long-term administration.
-
Animal Models: Typically, two rodent species (e.g., CD-1 mouse and Sprague-Dawley rat).
-
Methodology:
-
Dose Groups: Animals are assigned to a control group and at least two dose groups. The high dose is typically the maximum tolerated dose (MTD).
-
Administration: The drug is usually administered daily in the diet, by gavage, or via inhalation for the majority of the animal's lifespan (e.g., 2 years).
-
Monitoring: Animals are observed daily for clinical signs and palpable masses. Body weight and food consumption are recorded regularly.
-
Necropsy and Histopathology: A complete necropsy is performed on all animals. A comprehensive list of tissues is collected and examined microscopically for neoplastic and non-neoplastic lesions.
-
Visualizations
Beta-2 Adrenergic Receptor Signaling Pathway
The therapeutic effect of arformoterol and other LABAs is mediated through the activation of the beta-2 adrenergic receptor, a G-protein coupled receptor. The binding of a LABA to this receptor initiates a signaling cascade that leads to bronchodilation.
Beta-2 adrenergic receptor signaling cascade.
Representative Experimental Workflow for a Chronic Inhalation Toxicity Study
The following diagram illustrates a typical workflow for a preclinical chronic inhalation toxicity study, a key component of the safety assessment for inhaled drugs like arformoterol.
Workflow for a chronic inhalation toxicity study.
Arformoterol's Potency Prevails: A Comparative Analysis of Formoterol Enantiomers
A deep dive into the stereochemistry of formoterol reveals a stark contrast in the pharmacological activity between its enantiomers. Arformoterol, the (R,R)-enantiomer, is the therapeutically active agent, exhibiting significantly greater potency in binding to and activating the β2-adrenergic receptor compared to its (S,S) counterpart. This guide provides a comprehensive comparison of the two enantiomers, supported by experimental data, for researchers, scientists, and drug development professionals.
Formoterol, a long-acting β2-adrenergic agonist, is widely used in the management of asthma and chronic obstructive pulmonary disease (COPD). It exists as a racemic mixture of two enantiomers: Arformoterol ((R,R)-formoterol) and its mirror image, (S,S)-formoterol. Preclinical and clinical studies have consistently demonstrated that the bronchodilatory effects of racemic formoterol are almost exclusively attributable to Arformoterol.
Quantitative Comparison of Potency
Experimental data highlights the superior potency of Arformoterol across key pharmacological parameters. The following table summarizes the comparative data for β2-adrenergic receptor binding affinity, functional cAMP accumulation, and smooth muscle relaxation.
| Parameter | Arformoterol ((R,R)-enantiomer) | (S,S)-enantiomer | Fold Difference |
| β2-Adrenergic Receptor Binding Affinity (Ki) | ~2.9 nM[1] | ~3100 nM[1] | ~1000-fold |
| cAMP Accumulation (EC50) | Potent Agonist | Negligible Activity | >1000-fold |
| Tracheal Smooth Muscle Relaxation (Potency) | High Potency | >1000-fold less potent[2] | >1000-fold |
Signaling Pathway and Experimental Workflow
The activation of the β2-adrenergic receptor by an agonist like Arformoterol initiates a well-defined signaling cascade, leading to smooth muscle relaxation. The experimental workflow to determine the potency of these compounds involves a series of in vitro assays.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
β2-Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of Arformoterol and its (S,S)-enantiomer to the human β2-adrenergic receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A radiolabeled antagonist with high affinity for the β2-adrenergic receptor, such as [3H]-CGP 12177, is used.
-
Competition Binding: The assay is performed by incubating the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds (Arformoterol or (S,S)-enantiomer).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To measure the functional potency (EC50) of Arformoterol and its (S,S)-enantiomer in stimulating intracellular cyclic AMP (cAMP) production.
Methodology:
-
Cell Culture: Cells expressing the β2-adrenergic receptor (e.g., CHO-K1 cells) are cultured in appropriate media.
-
Stimulation: The cells are treated with various concentrations of the test compounds (Arformoterol or (S,S)-enantiomer) for a defined period. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The concentration-response curves are generated, and the EC50 values (the concentration of the agonist that produces 50% of the maximal response) are determined using non-linear regression analysis.
Guinea Pig Tracheal Smooth Muscle Relaxation Assay
Objective: To assess the functional potency of Arformoterol and its (S,S)-enantiomer in relaxing pre-contracted airway smooth muscle.
Methodology:
-
Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction: The tracheal rings are pre-contracted with a contractile agent such as carbachol or histamine to induce a stable level of muscle tone.
-
Cumulative Concentration-Response: Cumulative concentrations of the test compounds (Arformoterol or (S,S)-enantiomer) are added to the organ baths, and the resulting relaxation of the tracheal muscle is recorded isometrically.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction tone. Concentration-response curves are constructed, and the potency of the compounds is determined.
Conclusion
The experimental evidence unequivocally demonstrates that Arformoterol is the pharmacologically active enantiomer of formoterol, possessing a significantly higher affinity for the β2-adrenergic receptor and greater functional potency in mediating smooth muscle relaxation. The (S,S)-enantiomer exhibits negligible activity at therapeutically relevant concentrations. These findings underscore the importance of stereoselectivity in drug design and development, highlighting the potential benefits of using single-enantiomer drugs to optimize therapeutic efficacy and minimize potential off-target effects.
References
Comparative Guide to a New Validated Analytical Method for Arformoterol Tartrate Using a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed analytical method for the quantification of Arformoterol tartrate in pharmaceutical dosage forms against a United States Pharmacopeia (USP) reference standard method. The data presented herein demonstrates the new method's suitability for routine quality control analysis, offering comparable or superior performance in terms of accuracy, precision, and efficiency.
Arformoterol is the (R,R)-enantiomer of formoterol and is a long-acting beta2-adrenergic agonist used for the maintenance treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD).[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of Arformoterol formulations.
Methodology Comparison
The new analytical method utilizes Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a common and robust technique for pharmaceutical analysis.[1][3] The reference standard method is based on the USP monograph for Arformoterol Tartrate Inhalation Solution.
| Parameter | New Validated RP-HPLC Method | USP Reference Standard Method (Hypothetical) |
| Instrumentation | HPLC with UV-Vis Detector | HPLC with UV-Vis Detector |
| Column | C18 (4.6 x 150 mm, 5 µm) | L1 (C18) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | Acetonitrile:Buffer |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 215 nm | 214 nm |
| Injection Volume | 20 µL | 20 µL |
| Run Time | 8 minutes | 10 minutes |
Experimental Protocols
The validation of the new analytical method was performed in accordance with the International Council for Harmonisation (ICH) guidelines.[1]
1. Specificity: The specificity of the method was evaluated by analyzing the drug substance, placebo, and the drug product. The chromatograms were examined for any interference from excipients at the retention time of Arformoterol.
2. Linearity: Linearity was assessed by preparing a series of Arformoterol solutions at different concentrations ranging from 50% to 150% of the target concentration. A calibration curve was plotted by taking the peak area against the concentration, and the correlation coefficient (r²) was determined.
3. Accuracy: The accuracy of the method was determined by the recovery of a known amount of Arformoterol standard spiked into the placebo at three different concentration levels (80%, 100%, and 120%). The percentage recovery was then calculated.
4. Precision: Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate samples of the same concentration on the same day. Intermediate precision was assessed by analyzing the same samples on two different days by two different analysts. The relative standard deviation (%RSD) was calculated.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio. The signal-to-noise ratio for LOD is typically 3:1, and for LOQ is 10:1.
6. Robustness: The robustness of the method was evaluated by making small, deliberate variations in the method parameters, such as the flow rate, mobile phase composition, and column temperature, and observing the effect on the system suitability parameters.
Data Presentation
The quantitative data from the validation experiments are summarized in the following tables:
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 7.5 | 152.3 |
| 11.25 | 228.7 |
| 15.0 | 305.1 |
| 18.75 | 381.5 |
| 22.5 | 457.9 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 12.0 | 11.9 | 99.2% |
| 100% | 15.0 | 15.1 | 100.7% |
| 120% | 18.0 | 17.9 | 99.4% |
| Average Recovery | 99.8% |
Table 3: Precision Data
| Precision Type | Parameter | Result | Acceptance Criteria |
| Repeatability | %RSD of 6 replicates | 0.8% | NMT 2.0% |
| Intermediate Precision | %RSD (Day 1 vs. Day 2) | 1.2% | NMT 2.0% |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | 0.05 |
| LOQ | 0.15 |
Table 5: Robustness Data
| Parameter Varied | System Suitability Parameter | Result |
| Flow Rate (±0.1 mL/min) | Tailing Factor | < 1.5 |
| Mobile Phase (±2% Acetonitrile) | Theoretical Plates | > 2000 |
| Column Temperature (±2°C) | Retention Time | Consistent |
Visualizations
Caption: Workflow for the validation of the new analytical method for Arformoterol.
Caption: Logical comparison of the new method with the reference standard.
Conclusion
The newly developed RP-HPLC method for the quantification of Arformoterol tartrate has been successfully validated according to ICH guidelines. The method is specific, linear, accurate, precise, and robust. The validation data demonstrates that this new method is a suitable and reliable alternative to the USP reference standard method for routine quality control analysis of Arformoterol in pharmaceutical formulations, with the added advantage of a shorter run time, leading to increased sample throughput.
References
A Comparative Analysis of the Metabolic Stability of Arformoterol and Formoterol
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide on the metabolic stability of Arformoterol and its racemic parent, Formoterol, has been compiled for researchers, scientists, and professionals in drug development. This guide provides an in-depth analysis of the metabolic pathways, enzymatic kinetics, and experimental protocols relevant to the biotransformation of these two important long-acting beta-agonists.
Introduction
Arformoterol, the (R,R)-enantiomer of formoterol, is a potent and selective long-acting β2-adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD). Formoterol is a racemic mixture of the (R,R)- and (S,S)-enantiomers. The metabolic stability of a drug is a critical determinant of its pharmacokinetic profile, influencing its duration of action, potential for drug-drug interactions, and overall therapeutic efficacy. This guide presents a comparative study of the metabolic stability of Arformoterol and Formoterol, supported by experimental data from in vitro studies.
Metabolic Pathways and Enzymatic Involvement
Both Arformoterol and Formoterol undergo extensive metabolism in the liver, primarily through two major pathways:
-
Phase II Metabolism (Glucuronidation): This is the primary metabolic route for both drugs, involving direct conjugation of a glucuronic acid moiety to the phenolic hydroxyl group of the molecule. This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A8, UGT1A9, UGT2B7, and UGT2B15.
-
Phase I Metabolism (O-demethylation): A secondary pathway involves the O-demethylation of the molecule, which is then followed by glucuronidation. This initial step is mediated by cytochrome P450 (CYP) enzymes. For Formoterol, the involved isoforms are CYP2D6, CYP2C19, CYP2C9, and CYP2A6. Arformoterol metabolism is known to involve CYP2C19 and CYP2D6.
Quantitative Comparison of Metabolic Stability
The metabolic stability of Arformoterol and the enantiomers of Formoterol has been investigated in vitro using human liver microsomes. A key finding is the stereoselective nature of glucuronidation, which significantly impacts the metabolic profile of racemic Formoterol compared to the single-enantiomer Arformoterol.
Table 1: Kinetic Parameters for the Glucuronidation of Formoterol Enantiomers in Human Liver Microsomes
| Compound | Enantiomer | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (μL/min/mg protein) |
| Arformoterol | (R,R)-Formoterol | 827.6 | 2625 | 3.17 |
| Formoterol | (S,S)-Formoterol | 840.4 | 4304 | 5.12 |
Data sourced from an in vitro study using human liver microsomes.[1][2]
The data clearly indicates that the glucuronidation of the (S,S)-enantiomer of formoterol proceeds at a significantly higher rate (over 1.6 times the intrinsic clearance) than that of the (R,R)-enantiomer (Arformoterol)[1][2]. This suggests that in the racemic mixture of Formoterol, the (S,S)-enantiomer is more rapidly cleared via this pathway, leading to a different overall metabolic fate compared to the administration of pure Arformoterol. The prolonged metabolism of the (S,S) isomer may also contribute to the higher toxicity observed with racemic formoterol.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Arformoterol and Formoterol metabolic stability.
Liver Microsomal Stability Assay
This assay is a common in vitro method to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs and UGTs.
Materials:
-
Test compounds (Arformoterol, Formoterol)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) for CYP-mediated metabolism
-
UDPGA (uridine 5'-diphosphoglucuronic acid) for UGT-mediated metabolism
-
Cofactors such as MgCl2
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
96-well plates
-
Incubator with shaking capabilities (set at 37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compounds and working solutions in a suitable solvent (e.g., acetonitrile or DMSO, ensuring the final concentration in the incubation is low, typically <1%). Prepare the incubation mixture containing HLM and phosphate buffer.
-
Pre-incubation: Add the test compound to the incubation mixture in a 96-well plate and pre-incubate at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system and/or UDPGA.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the reaction mixture and transfer them to a collection plate containing the quenching solution to stop the reaction.
-
Sample Processing: Centrifuge the collection plate to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can be calculated based on the half-life and the protein concentration used in the incubation.
Stereoselective Glucuronidation Assay
This assay specifically measures the formation of glucuronide metabolites of the different enantiomers of formoterol.
Materials:
-
(R,R)-Formoterol (Arformoterol), (S,S)-Formoterol, and racemic Formoterol
-
Pooled human liver microsomes
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl2
-
UDPGA
-
Alamethicin (a pore-forming agent to activate UGTs)
-
Quenching solution (e.g., ice-cold methanol)
-
Chiral HPLC system with a suitable chiral column for separating the enantiomers and their glucuronides
-
Mass spectrometer for detection
Procedure:
-
Microsome Activation: Pre-incubate the human liver microsomes with alamethicin on ice to ensure access of UDPGA to the active site of the UGT enzymes.
-
Incubation: In a reaction tube, combine the activated microsomes, buffer, and the test compound (either a single enantiomer or the racemate) at various concentrations. Pre-warm the mixture at 37°C.
-
Reaction Initiation: Start the reaction by adding UDPGA.
-
Incubation and Termination: Incubate the mixture at 37°C for a defined period (e.g., 60 minutes). Terminate the reaction by adding the quenching solution.
-
Sample Preparation: Centrifuge the samples to remove precipitated proteins.
-
Chiral HPLC-MS/MS Analysis: Analyze the supernatant using a chiral HPLC method coupled with mass spectrometry to separate and quantify the formation of the (R,R)-glucuronide and (S,S)-glucuronide.
-
Kinetic Analysis: Determine the reaction velocity at each substrate concentration. Fit the data to the Michaelis-Menten equation to calculate the Km and Vmax for the glucuronidation of each enantiomer.
Visualizing Metabolic Pathways and Experimental Workflows
To further elucidate the processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: Metabolic pathways of Formoterol and Arformoterol.
Caption: Experimental workflow for in vitro metabolic stability assay.
Conclusion
The metabolic stability of Arformoterol and Formoterol is influenced by both Phase I and Phase II metabolic pathways. The available in vitro data highlights a significant stereoselectivity in the glucuronidation of formoterol, with the (S,S)-enantiomer being metabolized more rapidly than Arformoterol ((R,R)-enantiomer). This difference suggests that Arformoterol may exhibit a more predictable and potentially more stable metabolic profile in vivo compared to the racemic mixture of Formoterol. This increased metabolic stability of the active enantiomer could contribute to its favorable pharmacokinetic and pharmacodynamic properties. Further head-to-head comparative studies on the overall intrinsic clearance, encompassing both CYP- and UGT-mediated metabolism, would provide a more complete understanding of the metabolic differences between these two drugs. This guide serves as a valuable resource for researchers in the field, providing essential data and protocols for the continued investigation and development of respiratory therapeutics.
References
Safety Operating Guide
Safe Disposal of Arformoterol Maleate: A Guide for Laboratory Professionals
The proper disposal of arformoterol maleate, a potent long-acting beta-adrenoceptor agonist, is crucial for ensuring laboratory safety and environmental protection. As a physiologically active substance with potential health and environmental hazards, it necessitates handling and disposal with the care required for hazardous materials. This guide provides detailed procedures for the safe disposal of this compound in research and drug development settings, adhering to regulatory guidelines.
Hazard Profile of Arformoterol
Arformoterol and its related compounds are classified with specific hazards that dictate the required disposal methods. Understanding these is the first step in safe handling.
| Hazard Category | Description |
| Human Health Hazards | Harmful if inhaled, may cause respiratory tract irritation.[1][2] Suspected of damaging fertility or the unborn child. Causes damage to organs and may cause damage to organs through prolonged or repeated exposure. |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects. |
| Physical Hazards | Not generally considered a significant fire or explosion hazard. |
Core Disposal Principles
The disposal of this compound is governed by the Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA). A key principle is that hazardous pharmaceutical waste must not be disposed of down the drain (sewering).
All waste containing this compound must be managed as hazardous pharmaceutical waste. This includes:
-
Expired or unused pure this compound
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats
-
Contaminated labware (e.g., vials, pipettes, culture plates)
-
Spill cleanup materials
-
Solutions containing this compound
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste within a laboratory setting.
1. Waste Segregation at the Point of Generation:
-
Immediately segregate all this compound waste from non-hazardous waste to prevent cross-contamination.
-
Use designated, clearly labeled, leak-proof hazardous waste containers.
2. Waste Container Labeling:
-
Label all waste containers with "Hazardous Waste" and the specific chemical name: "this compound Waste."
-
Include the date when the first piece of waste is placed in the container.
-
Indicate the specific hazards (e.g., "Toxic," "Environmental Hazard").
3. On-site Storage:
-
Store waste containers in a designated, secure area that is inaccessible to unauthorized personnel.
-
Ensure the storage area is well-ventilated.
-
Keep containers tightly closed when not in use.
4. Handling and Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound and its waste, including gloves, a lab coat, and eye protection.
-
If there is a risk of generating dust or aerosols, use respiratory protection and work under a fume hood.
5. Spill Management:
-
In case of a spill, cordon off the area.
-
For small spills, carefully take up the material with an absorbent (e.g., paper towels) and place it in the designated hazardous waste container.
-
Clean the affected area thoroughly.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
6. Final Disposal:
-
This compound waste must be disposed of through a licensed professional waste disposal company.
-
The primary method of disposal for hazardous pharmaceutical waste is incineration in an approved facility.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by the waste disposal company.
-
Handle uncleaned empty containers as you would the product itself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. Always consult your institution's specific safety data sheets and waste management protocols.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Arformoterol Maleate
For Immediate Implementation by Laboratory Personnel
This document provides indispensable safety protocols and logistical procedures for the handling and disposal of Arformoterol maleate, a potent beta2-adrenergic agonist. Adherence to these guidelines is critical to ensure the safety of all researchers, scientists, and drug development professionals in the laboratory environment.
This compound is a physiologically highly active substance that requires careful handling to prevent occupational exposure. The primary routes of exposure are inhalation and skin contact.[1] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict handling and disposal protocols are mandatory.
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to personal protection is essential when working with this compound, particularly in its powdered form. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Wear two pairs of powder-free, chemical-resistant nitrile gloves.[1][2][3] The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Change gloves every 30-60 minutes or immediately if contaminated or damaged. |
| Body Protection | Disposable Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. |
| Eye and Face Protection | Safety Goggles and Face Shield | Use safety goggles to protect the eyes. A face shield should be worn in situations where there is a risk of splashes. |
| Respiratory Protection | NIOSH-Approved Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is required when handling the powder form of this compound or when dust may be generated. A surgical mask offers little to no protection and should not be used. |
| Head and Foot Covering | Hair and Shoe Covers | Hair and shoe covers should be worn to prevent the spread of contamination. |
Operational Plan for Handling this compound
A systematic workflow is crucial to minimize the risk of exposure and cross-contamination. All handling of powdered this compound should be conducted within a certified chemical fume hood or other appropriate containment enclosure.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area is clean and decontaminated. Gather all necessary equipment and reagents. Don the required PPE in the correct order.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of powdered this compound within a chemical fume hood to control airborne particles. Use dedicated equipment and utensils.
-
Solution Preparation: When preparing solutions, add the solvent to the powdered compound slowly to minimize dust generation.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Carefully remove and dispose of PPE as outlined in the disposal plan.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Step-by-Step Disposal Procedure:
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, and weighing papers, must be considered hazardous waste.
-
Containerization: Place all contaminated solid waste into a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Dispose of solutions containing this compound in a designated, labeled hazardous waste container. Do not pour down the drain.
-
Final Disposal: All hazardous waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
